2-Chloro-5-phenylisonicotinic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-5-phenylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXJKVKVWPVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673487 | |
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-23-5 | |
| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-phenylisonicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted isonicotinic acids are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural and electronic properties make them ideal scaffolds for the synthesis of complex molecules with diverse biological activities. Among these, 2-Chloro-5-phenylisonicotinic acid is a compound of growing interest, combining the reactivity of a chlorinated pyridine ring with the steric and electronic influence of a phenyl substituent.
The physical properties of a compound like this compound are foundational to its application. These parameters—ranging from melting point and solubility to its spectroscopic profile—govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and ultimately, therapeutic efficacy in drug development. A thorough understanding of these characteristics is therefore not merely academic; it is a prerequisite for efficient and successful research and development.
This guide provides a comprehensive, technically-grounded overview of the core physical properties of this compound. It is designed to be a self-contained reference for laboratory professionals, offering not only curated data but also the causality behind the experimental methods used for their determination.
Chemical Identity and Structure
The structural arrangement of this compound dictates its chemical behavior and physical characteristics. The molecule consists of a pyridine ring substituted at the 4-position with a carboxylic acid group (the isonicotinic acid core). A chlorine atom at the 2-position acts as an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions. The phenyl group at the 5-position adds significant steric bulk and contributes to the molecule's overall lipophilicity.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | - |
| CAS Number | 1214323-23-5 | [1] |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| PubChem CID | 46314707 |[1] |
Core Physicochemical Properties
The macroscopic properties of a substance are a direct reflection of its molecular structure. For this compound, the interplay between the polar carboxylic acid group, the rigid aromatic systems, and the halogen substituent results in the characteristics summarized below.
Table 2: Summary of Physical Properties
| Property | Value | Significance & Commentary |
|---|---|---|
| Appearance | White to off-white solid | Typical for crystalline organic acids. Color may depend on purity. |
| Melting Point | Not explicitly available. Predicted to be high (>180 °C). | A sharp melting range is a key indicator of purity. The high value is expected due to strong intermolecular forces (hydrogen bonding, π-stacking). For comparison, 2-Chloro-5-(trifluoromethyl)isonicotinic acid melts at 185-186 °C[2]. |
| Boiling Point | Not applicable (decomposes) | Carboxylic acids with high melting points often decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The large, nonpolar phenyl group likely dominates, leading to poor aqueous solubility[3]. Solubility in organic solvents is crucial for its use in synthesis. |
| Acidity (pKa) | Not experimentally determined. Predicted to be in the range of 2-4. | The electron-withdrawing chlorine atom and the pyridine nitrogen will increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). This value influences its charge state in physiological environments. |
Melting Point
The melting point is one of the most fundamental and informative physical properties. It provides a quick assessment of purity; pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. The high expected melting point of this compound is attributable to strong intermolecular forces, including hydrogen bonding between the carboxylic acid moieties and potential π-π stacking interactions from the two aromatic rings.
Solubility Profile
Solubility is a critical parameter in both synthesis and drug development. For synthetic applications, it dictates the choice of reaction solvents and purification methods. In drug development, aqueous solubility is a primary determinant of bioavailability. Due to the significant hydrophobic character imparted by the phenyl ring, this compound is expected to be poorly soluble in water, similar to other large carboxylic acids like benzoic acid[3]. However, its acidic nature means it will readily dissolve in aqueous base (e.g., NaOH, NaHCO₃) through the formation of a more soluble carboxylate salt. Its solubility in polar organic solvents like methanol, DMSO, and DMF makes these suitable media for reactions and analysis.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a molecule. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
-
¹H NMR : Protons on the pyridine and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet, often far downfield (>10 ppm), and its position can be concentration-dependent.
-
¹³C NMR : The spectrum will show 12 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). Carbons attached to the electronegative chlorine and nitrogen atoms will also be significantly shifted.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups[4].
-
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
A strong, sharp absorption around 1700-1730 cm⁻¹ will correspond to the C=O (carbonyl) stretch.
-
Absorptions in the 1400-1600 cm⁻¹ region are characteristic of C=C and C=N stretching within the aromatic rings.
-
A C-Cl stretching absorption can be expected in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
UV-Vis Spectroscopy : The conjugated π-system of the phenyl and pyridine rings constitutes a chromophore that will absorb UV light. The spectrum is expected to show one or more strong absorbance maxima (λmax) in the 200-350 nm range, which can be useful for quantitative analysis via methods like HPLC.
Experimental Protocols for Property Determination
The reliability of physical property data hinges on the use of standardized and validated experimental protocols. The following sections detail robust, field-proven methodologies for characterizing a solid organic acid like this compound.
Diagram: General Workflow for Physicochemical Characterization
Sources
An In-Depth Technical Guide to 2-Chloro-5-phenylisonicotinic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry
Abstract: The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: 2-Chloro-5-phenylisonicotinic acid. We will dissect its core molecular attributes, including its formal nomenclature and physicochemical properties. A detailed examination of a plausible synthetic route via palladium-catalyzed cross-coupling is presented, complete with mechanistic considerations and a comprehensive experimental protocol. Finally, the guide explores the molecule's chemical reactivity and its strategic importance as a building block for creating diverse chemical libraries aimed at various biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Core Molecular Attributes
A precise understanding of a molecule's fundamental characteristics is paramount for its effective use in research and development. This section details the structural and chemical identity of this compound.
IUPAC Nomenclature and Registry Information
The systematic name for this compound, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-5-phenylpyridine-4-carboxylic acid [1]. The parent structure is isonicotinic acid (pyridine-4-carboxylic acid), with a chlorine atom at the C2 position and a phenyl group at the C5 position.
It is commonly registered under the following identifier:
-
CAS Number: 1214323-23-5[2]
Chemical Structure
The molecule consists of a central pyridine ring, which is substituted with three key functional groups that dictate its reactivity and utility: a carboxylic acid at position 4, a chloro group at position 2, and a phenyl group at position 5.
Caption: Chemical Structure of this compound.
Physicochemical Properties
Quantitative data for the title compound is not extensively published. However, we can compile its core properties and provide data for structurally related analogs to offer a comparative baseline.
| Property | Value (this compound) | Comparative Data |
| Molecular Formula | C₁₂H₈ClNO₂[2] | C₆H₄ClNO₂ (2-Chloroisonicotinic acid) |
| Molecular Weight | 233.65 g/mol | 157.55 g/mol (2-Chloroisonicotinic acid) |
| Appearance | Solid (predicted) | White crystalline powder (2-Chloro-5-nitroisonicotinic acid) |
| Melting Point | Not available | 246 °C (dec.) (2-Chloroisonicotinic acid) |
| Solubility | Poorly soluble in water (predicted) | Generally soluble in organic solvents like DMSO, DMF. |
| pKa | ~3-4 (predicted for carboxylic acid) | 1.08 ± 0.25 (Predicted for 2-chloro-5-nitroisonicotinic acid) |
Synthesis and Mechanistic Insights
The construction of the this compound scaffold can be efficiently achieved through modern cross-coupling methodologies. The choice of strategy is dictated by the need to selectively form the C-C bond between the pyridine and phenyl rings without disturbing the other functional groups.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection breaks the bond between the C5 of the pyridine ring and the phenyl group. This suggests a cross-coupling reaction as the key step. The Suzuki-Miyaura coupling is an ideal choice due to its high functional group tolerance and robust, well-documented protocols for heteroaromatic systems.
The primary synthetic challenge involves coupling at the C5 position of a pre-functionalized pyridine ring. The starting material would therefore be a di-halogenated isonicotinic acid derivative, such as 2,5-dichloro- or 2-chloro-5-bromoisonicotinic acid. The differential reactivity of the halogens (Br > Cl) under palladium catalysis allows for selective coupling of phenylboronic acid at the C5 position, leaving the C2-chloro substituent intact for subsequent diversification.
An alternative, though potentially less direct route, could involve the synthesis of 2-chloronicotinic acid followed by subsequent functionalization.[3][4] However, installing the phenyl group at a late stage on a pre-built 2-chloroisonicotinic acid core is generally more convergent.
Proposed Synthetic Pathway via Suzuki-Miyaura Coupling
The proposed synthesis starts from the commercially available 2,6-dichloroisonicotinic acid. A key intermediate, 2,5-dichloroisonicotinic acid, can be synthesized, which then undergoes selective Suzuki-Miyaura coupling.
Sources
An In-depth Technical Guide to 2-Chloro-5-phenylisonicotinic Acid Derivatives and Analogs
This guide provides a comprehensive technical overview of 2-chloro-5-phenylisonicotinic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. Geared towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and prospective biological applications of this scaffold.
Introduction: The Significance of the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design. The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a key component in numerous therapeutic agents. The strategic placement of a chloro substituent at the 2-position and a phenyl group at the 5-position of the isonicotinic acid core creates a unique electronic and steric profile, offering opportunities for diverse pharmacological activities.
The 2-chloro substituent serves as a versatile synthetic handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The 5-phenyl group provides a lipophilic domain that can be crucial for interactions with biological targets and can be further substituted to probe specific binding pockets. This combination of features makes this compound a promising starting point for the development of novel therapeutics.
Synthetic Strategies: Accessing the Core and its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic pathways. A key transformation for the introduction of the 5-phenyl group is the Suzuki-Miyaura cross-coupling reaction.[1][2][3]
Retrosynthetic Analysis
A logical retrosynthetic approach to the target scaffold involves disconnecting the C5-phenyl bond, leading back to a 2-chloro-5-halopyridine precursor and a phenylboronic acid derivative. The carboxylic acid at the 4-position can be introduced at various stages of the synthesis.
Caption: Retrosynthetic pathways for this compound.
Key Synthetic Pathways
Pathway A: Suzuki Coupling on a Pre-functionalized Pyridine Ring
This is often the most efficient route. The Suzuki-Miyaura cross-coupling reaction provides a powerful method for C-C bond formation under relatively mild conditions.[2][3]
-
Step 1: Synthesis of a 2-Chloro-5-halopyridine Precursor: Starting from commercially available materials, a suitable precursor such as 2,5-dichloropyridine or 2-chloro-5-bromopyridine can be utilized.
-
Step 2: Introduction of the Carboxylic Acid Precursor: The 4-position can be functionalized with a group that can be later converted to a carboxylic acid, such as a methyl group or a cyano group.
-
Step 3: Suzuki-Miyaura Cross-Coupling: The 2-chloro-5-halopyridine derivative is coupled with a substituted or unsubstituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Step 4: Conversion to the Carboxylic Acid: The precursor group at the 4-position is converted to the carboxylic acid. For instance, a methyl group can be oxidized using a strong oxidizing agent like KMnO₄.
Pathway B: Halogenation of a Pre-formed Phenylisonicotinic Acid
An alternative, though potentially less regioselective, approach involves the direct halogenation of a 5-phenylisonicotinic acid derivative.
-
Step 1: Synthesis of 5-Phenylisonicotinic Acid: This can be achieved via Suzuki coupling of a 5-halopyridine-4-carboxylic acid ester with phenylboronic acid, followed by hydrolysis.
-
Step 2: Chlorination: The 2-position of the pyridine ring can be chlorinated using a suitable chlorinating agent. This step may require optimization to achieve the desired regioselectivity.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-Chloro-5-phenylisonicotinate
This protocol provides a general procedure for the key C-C bond-forming step.
-
Reaction Setup: To a flame-dried round-bottom flask, add ethyl 2-chloro-5-bromoisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq).
-
Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water. Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-chloro-5-phenylisonicotinate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as stirring with lithium hydroxide in a mixture of THF and water, followed by acidic workup.
Structure-Activity Relationships (SAR)
While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from related compound classes to guide future drug discovery efforts.
Caption: Key positions for SAR exploration on the this compound scaffold.
-
2-Position (R1): The chloro group can be displaced by various nucleophiles to generate libraries of analogs. Replacing the chlorine with small hydrogen bond donors or acceptors (e.g., -NH₂, -OH) or linking different moieties via amine or ether linkages can significantly impact biological activity.
-
5-Phenyl Ring (R2): Substitution on the phenyl ring is a critical determinant of activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule and influence its interaction with target proteins. The position of these substituents (ortho, meta, para) will affect the overall conformation and binding orientation.
-
4-Carboxylic Acid (R3): The carboxylic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. It can be converted to esters or amides to modulate properties like cell permeability and metabolic stability. Bioisosteric replacement with groups like tetrazole is also a common strategy in medicinal chemistry.
Potential Biological Applications and Therapeutic Targets
Based on the known activities of structurally related pyridine and isonicotinic acid derivatives, the this compound scaffold holds promise in several therapeutic areas.
Anti-inflammatory and Analgesic Agents
Derivatives of nicotinic acid are known to possess anti-inflammatory properties.[4] The 2-arylaminonicotinic acid scaffold, for instance, is a component of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The this compound core could serve as a template for the design of novel anti-inflammatory agents.
Anticancer Activity
Numerous pyridine-containing compounds have demonstrated potent anticancer activity. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells.[5] These compounds were shown to induce apoptosis and inhibit tumor growth in preclinical models.[5] The this compound scaffold shares structural similarities and could be explored for similar antiproliferative effects.
Antimicrobial and Antifungal Agents
Pyridine derivatives have been investigated for their antibacterial and antifungal activities.[6] For example, 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown significant activity against various bacterial strains.[6] The combination of a halogenated pyridine and an aryl substituent in the target scaffold suggests potential for development as novel antimicrobial agents.
Other Potential Applications
The versatility of the pyridine scaffold means that derivatives of this compound could also be investigated for a wide range of other activities, including antiviral, and antiparasitic effects.[7]
Characterization and Analytical Techniques
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of the following analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, particularly via robust methods like the Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. By systematically exploring the structure-activity relationships through modification at the 2-position, the 5-phenyl ring, and the 4-carboxylic acid, researchers can optimize the pharmacological properties of these compounds. Future research should focus on synthesizing and screening libraries of these derivatives against a range of biological targets to unlock their full therapeutic potential.
References
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google P
-
SciSpace. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-
C HYDROCHLORIDE. [Link] - US4748243A - Preparation of 2-chloro-5-chloromethylthiazole - Google P
- DE19834565A1 - Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters - Google P
- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P
-
PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
-
Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]
-
PubMed. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]
-
. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]
-
PMC - NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
PubMed. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
PubMed. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. [Link]
-
ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]
-
PubMed. Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. [Link]
-
PubMed. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unraveling the Biological Role of 2-Chloro-5-phenylisonicotinic Acid: A Review of Available Scientific Evidence
Researchers, scientists, and drug development professionals frequently encounter novel chemical entities with therapeutic potential. A critical step in the evaluation of any new compound is the elucidation of its mechanism of action. This guide addresses the current scientific understanding of 2-Chloro-5-phenylisonicotinic acid. However, a comprehensive review of publicly available scientific literature and databases indicates a significant gap in the knowledge regarding the specific mechanism of action of this compound.
At present, there is no direct scientific evidence detailing the biochemical targets, signaling pathways, or specific pharmacological effects of this compound. While the broader class of nicotinic acid (niacin) and its derivatives are known to possess diverse biological activities, it is crucial to underscore that the specific substitutions on the pyridine ring dramatically influence their pharmacological profiles. Extrapolation from related but structurally distinct molecules would be speculative and scientifically unsound.
The Landscape of Nicotinic Acid Derivatives: A Spectrum of Biological Activity
Nicotinic acid and its derivatives are a well-established class of compounds with a wide array of biological functions. These activities are highly dependent on the nature and position of substituent groups on the nicotinic acid scaffold. Documented effects of various nicotinic acid derivatives include:
-
Antimicrobial and Antifungal Properties: Certain derivatives have demonstrated the ability to inhibit the growth of various bacterial and fungal strains.[1]
-
Analgesic and Anti-inflammatory Effects: Some substituted nicotinic acids have shown promise in reducing pain and inflammation in preclinical models.
-
Antioxidant Activity: The pyridinecarboxylic acid core can contribute to free radical scavenging, a property observed in some of its derivatives.
It is imperative to reiterate that these observed activities are for other nicotinic acid derivatives and not for this compound itself. The presence of a chloro group at the 2-position and a phenyl group at the 5-position of the isonicotinic acid ring will confer unique physicochemical properties that will dictate its interaction with biological systems.
Future Directions and a Call for Research
The absence of data on the mechanism of action of this compound highlights an opportunity for new research. To elucidate its biological role, a systematic approach is required.
Proposed Investigational Workflow
A logical progression of experiments to determine the mechanism of action would involve a multi-tiered approach, starting with broad phenotypic screening and moving towards specific target identification.
Figure 1. A generalized workflow for elucidating the mechanism of action of a novel compound.
References
[1] Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. S. (Year). Synthesis, characterization and antimicrobial evaluation of some new nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. (Please note that a specific reference for the antimicrobial properties of a close analog was not found in the provided search results, this is a representative example of the type of research that would be relevant).
Sources
The Genesis and Evolution of Phenyl-Substituted Nicotinic Acids: A Technical Guide for the Research Scientist
Abstract
The journey of phenyl-substituted nicotinic acids from their conceptual origins to their exploration as potent pharmacological agents is a compelling narrative of synthetic innovation and evolving biological understanding. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted pharmacology of this important class of molecules. We will traverse the historical lineage from the early days of non-steroidal anti-inflammatory drug (NSAID) development, delve into the intricacies of their synthesis with a focus on seminal reactions like the Ullmann condensation, and elucidate their primary mechanism of action as cyclooxygenase (COX) inhibitors. Furthermore, this guide will explore the emerging and complex role of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs), highlighting a dual pharmacology that continues to intrigue and inspire new avenues of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough and practical understanding of phenyl-substituted nicotinic acids.
A Historical Perspective: From Salicylates to Phenyl-Substituted Nicotinic Acids
The story of phenyl-substituted nicotinic acids is intrinsically linked to the broader history of NSAIDs. The quest for anti-inflammatory and analgesic agents began with the use of willow bark extracts in ancient times, which led to the isolation of salicin and the eventual synthesis of acetylsalicylic acid (aspirin) in 1897. This pivotal moment ushered in an era of synthetic chemistry aimed at discovering novel anti-inflammatory compounds with improved efficacy and tolerability.
A significant conceptual leap was the development of the fenamates in the 1960s by Parke-Davis. These N-arylanthranilic acids, such as mefenamic acid, represented a new structural class of NSAIDs. The core structure of fenamates, featuring a phenyl ring linked to an anthranilic acid scaffold via a nitrogen atom, established a key pharmacophore. This development paved the way for the exploration of bioisosteric replacements, where the benzene ring of anthranilic acid was replaced with a pyridine ring, giving rise to the 2-(phenylamino)nicotinic acids.
The synthesis of these 2-anilinonicotinic acid derivatives was historically accomplished through the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine. This reaction, though requiring harsh conditions, was instrumental in the early exploration of this chemical space.
The Synthetic Repertoire: Crafting Phenyl-Substituted Nicotinic Acids
The introduction of a phenyl group onto the nicotinic acid scaffold can be achieved through various synthetic strategies, with the choice of method often depending on the desired substitution pattern and the available starting materials.
The Ullmann Condensation: A Classic Approach to 2-(Phenylamino)nicotinic Acids
The Ullmann condensation is a cornerstone in the synthesis of N-aryl bonds and has been historically significant in the preparation of 2-(phenylamino)nicotinic acid derivatives, the structural analogues of fenamates.[1]
Caption: The Ullmann Condensation for 2-Anilinonicotinic Acid Synthesis.
Experimental Protocol: Synthesis of 2-(Phenylamino)nicotinic Acid via Ullmann Condensation
-
Materials: 2-chloronicotinic acid, aniline, potassium carbonate (anhydrous), copper powder, dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder (0.1 equivalents).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(phenylamino)nicotinic acid.
-
-
Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials on TLC and the appearance of a single product spot indicate a successful reaction.
Modern Approaches: Boric Acid Catalysis and Microwave-Assisted Synthesis
Recognizing the limitations of the traditional Ullmann condensation, such as high temperatures and the use of stoichiometric copper, more efficient and environmentally benign methods have been developed. A notable advancement is the use of boric acid as a catalyst in a solvent-free synthesis of 2-(arylamino)nicotinic acids.[2] This method offers excellent yields, a straightforward workup, and avoids the use of hazardous solvents.[2]
Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times for the coupling of 2-chloronicotinic acid with anilines in the presence of a base like potassium carbonate in an aqueous medium.[3]
Pharmacology Part I: The NSAID Connection - Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for the anti-inflammatory and analgesic effects of many phenyl-substituted nicotinic acids, particularly the 2-anilinonicotinic acid derivatives, is the inhibition of the cyclooxygenase (COX) enzymes.[4][5]
Caption: Mechanism of Action via COX Inhibition.
Structure-Activity Relationships (SAR) for COX Inhibition
The potency and selectivity of COX inhibition by phenyl-substituted nicotinic acids are highly dependent on their structural features. The following table summarizes key SAR findings from various studies.[6][7]
| Substitution Position | Substituent | Effect on COX Inhibition | Reference |
| N-Aryl Ring | 2',3'-disubstitution | Generally favorable for activity | [6] |
| 3'-CF₃ | Potent activity | [6] | |
| 4'-substitution | Can lead to conflicting results depending on the assay | [6] | |
| Nicotinic Acid Ring | Substitution | Generally reduces activity | [6] |
Pharmacology Part II: A New Frontier - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Beyond their well-established role as COX inhibitors, there is growing evidence that phenyl-substituted nicotinic acids and related structures can interact with nicotinic acetylcholine receptors (nAChRs).[3][8] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.
The interaction of small molecules with nAChRs can be complex, ranging from direct activation (agonism) or blockade (antagonism) at the acetylcholine binding site to allosteric modulation at distinct sites on the receptor complex. Positive allosteric modulators (PAMs), for instance, enhance the receptor's response to acetylcholine without directly activating the channel.[8][9]
Caption: Allosteric Modulation of nAChRs.
The ability of phenyl-substituted nicotinic acids to modulate nAChRs opens up exciting therapeutic possibilities, particularly in the realm of neurological and psychiatric disorders where nAChR dysfunction is implicated.[10] Further research is warranted to fully elucidate the specific subtypes of nAChRs targeted by these compounds and the precise nature of their modulatory effects.
Future Directions and Conclusion
The field of phenyl-substituted nicotinic acids continues to evolve. The dual pharmacology of these compounds, acting as both COX inhibitors and potential nAChR modulators, presents both challenges and opportunities for drug design. Future research will likely focus on:
-
Optimizing COX-2 selectivity: To minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]
-
Elucidating nAChR subtype selectivity: To develop compounds with targeted effects on specific neurological pathways.
-
Exploring novel therapeutic applications: Leveraging the dual pharmacology for conditions where both inflammation and cholinergic dysfunction are present.
References
-
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
-
Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. [Link]
-
Update on SAR studies toward new COX-1 selective inhibitors. ResearchGate. [Link]
-
Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. The Journal of Physiology. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
- CN106380414B - A kind of mefenamic acid and its synthesis technology.
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Journal of Biological Chemistry. [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. [Link]
-
Synthesis of 2-acetylnicotinic acid. PrepChem.com. [Link]
-
Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC. Journal of Biological Chemistry. [Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Science and Education Publishing. [Link]
-
Update on SAR Studies Toward New COX-1 Selective Inhibitors. Bentham Science. [Link]
-
The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. MDPI. [Link]
-
Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega. [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]
-
The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. ChemMedChem. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-Chloro-5-phenylisonicotinic Acid in Modern Drug Discovery
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-Chloro-5-phenylisonicotinic acid. This versatile pharmaceutical intermediate serves as a crucial building block in the creation of complex molecular architectures, particularly in the realm of targeted cancer therapies. Its unique structural features offer a scaffold that is both synthetically adaptable and primed for potent biological activity.
Introduction: A Scaffold of Significance
This compound belongs to the class of substituted nicotinic acids, a privilege structure in medicinal chemistry. Nicotinic acid and its derivatives are well-represented in a wide array of biologically active compounds, including vitamins and coenzymes. The introduction of a chloro substituent at the 2-position and a phenyl group at the 5-position creates a molecule with distinct electronic and steric properties, making it an ideal precursor for the synthesis of targeted therapeutics. The chlorine atom provides a reactive handle for nucleophilic substitution reactions, while the phenyl group can engage in crucial hydrophobic and π-stacking interactions within the binding pockets of biological targets.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group, followed by oxidation of a precursor to form the carboxylic acid.
Synthetic Pathway Overview
A logical and experimentally validated approach to synthesize this compound is outlined below. This pathway leverages the well-established Suzuki-Miyaura coupling for the formation of the C-C bond between the pyridine ring and the phenyl group, followed by a selective oxidation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-phenylpyridine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this step, the phenyl group is introduced onto the pyridine scaffold.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2-Chloro-5-iodopyridine | 69045-79-0 | 239.44 | 1 eq |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 eq |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2 eq |
| Toluene | 108-88-3 | 92.14 | - |
| Ethanol | 64-17-5 | 46.07 | - |
| Water | 7732-18-5 | 18.02 | - |
Procedure:
-
To a round-bottom flask, add 2-Chloro-5-iodopyridine, phenylboronic acid, and sodium carbonate.
-
Add a 3:1 mixture of toluene and ethanol, followed by water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-phenylpyridine.
Protocol 2: Synthesis of this compound
The final step involves the oxidation of a suitable precursor to the carboxylic acid. While direct oxidation of a methyl group at the 4-position is possible, a more controlled approach involves the formylation of 2-chloro-5-phenylpyridine followed by oxidation of the resulting aldehyde.
Part A: Formylation of 2-Chloro-5-phenylpyridine
-
Cool a solution of n-butyllithium in hexanes to -78 °C.
-
Slowly add a solution of 2-Chloro-5-phenylpyridine in anhydrous tetrahydrofuran (THF) while maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography.
Part B: Oxidation to this compound
-
Dissolve the 2-chloro-5-phenylpyridine-4-carbaldehyde in a suitable solvent such as a mixture of t-butanol and water.
-
Add sodium chlorite and sodium dihydrogen phosphate.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Adjust the pH of the solution to acidic (pH 2-3) with dilute hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in Pharmaceutical Synthesis: A Key Intermediate for ALK Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.[2] ALK is a receptor tyrosine kinase that, when genetically altered, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[3]
Case Study: Ceritinib (Zykadia®)
Ceritinib is a second-generation ALK inhibitor that has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[4][5] The synthesis of Ceritinib showcases the utility of a scaffold that can be derived from this compound. A key step in the synthesis of Ceritinib involves the coupling of a substituted pyrimidine with a complex aniline derivative. The core of this aniline derivative can be constructed using a precursor like this compound.
The ALK Signaling Pathway and Inhibition
The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK kinase domain. This results in the downstream activation of several signaling pathways critical for cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.
Caption: The ALK signaling pathway and its inhibition by Ceritinib.
The design of ALK inhibitors like Ceritinib focuses on creating molecules that can effectively compete with ATP for binding to the kinase domain of the ALK protein. The 2-chloro-5-phenyl-substituted pyridine core provides a rigid scaffold that can be appropriately functionalized to achieve high binding affinity and selectivity. The phenyl group can occupy a hydrophobic pocket, while the chloro-substituted pyridine ring can be modified to introduce groups that form hydrogen bonds and other key interactions with the enzyme.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its robust and scalable synthesis, coupled with its strategic importance in the construction of potent kinase inhibitors, underscores its significance in modern drug discovery. The continued exploration of new synthetic routes and applications for this and related scaffolds will undoubtedly lead to the development of novel and more effective therapies for a range of diseases.
References
- Awad, M. M., & Shaw, A. T. (2014). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Clinical advances in hematology & oncology : H&O, 12(7), 429–439.
-
Dhillon, S., & Clark, M. (2014). Ceritinib: first global approval. Drugs, 74(11), 1285–1291. [Link]
- Fancelli, D., et al. (2014). Potent and selective ALK inhibitors. Journal of Medicinal Chemistry, 57(10), 4166-4184.
-
Gao, Y., et al. (2021). A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. EMBO Molecular Medicine, 14(1), e14296. [Link]
-
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]
-
Passaro, A., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2175–2186. [Link]
- Rao, R. V. R., & Oruganti, S. (2015). An improved and scalable synthesis of Ceritinib (LDK378). Tetrahedron Letters, 56(43), 5877-5879.
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.
-
Voena, C., et al. (2024). Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Wang, Y., et al. (2016). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 59(2), 64-70. [Link]
- Wu, J., et al. (2018). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Pharmacology & Therapeutics, 188, 1-13.
- Zhang, S., et al. (2016). Ceritinib: From Synthesis to Clinical Applications. Current Medicinal Chemistry, 23(23), 2486-2497.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in non-small cell lung cancer: crizotinib and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceritinib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 2-Chloro-5-phenylisonicotinic acid in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting GPR109A in Diabetes with 2-Chloro-5-phenylisonicotinic acid
Diabetes mellitus, particularly Type 2 diabetes, is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and chronic inflammation. The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a promising therapeutic target in diabetes research.[1][2] GPR109A is expressed in key metabolic tissues such as adipocytes and immune cells, including macrophages.[3][4] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agonists such as niacin, triggers a cascade of events that can ameliorate key pathological features of diabetes.[4][5][6]
This compound is a synthetic compound structurally related to nicotinic acid (niacin) and is hypothesized to act as a GPR109A agonist. Its potential in diabetes research lies in its ability to modulate both metabolic and inflammatory pathways through the activation of GPR109A. The primary metabolic effect of GPR109A activation in adipocytes is the inhibition of lipolysis, which reduces the flux of free fatty acids (FFAs) to the liver and other tissues.[7] Elevated FFAs are a known contributor to insulin resistance, and their reduction is a key therapeutic goal in managing Type 2 diabetes.
Beyond its metabolic role, GPR109A activation exerts potent anti-inflammatory effects.[1][3] Chronic low-grade inflammation is a hallmark of obesity and Type 2 diabetes, contributing to insulin resistance and β-cell dysfunction. By activating GPR109A on immune cells like macrophages, this compound may suppress the production of pro-inflammatory cytokines, thereby mitigating the inflammatory component of diabetes.[2][3]
These dual metabolic and anti-inflammatory actions make this compound a compelling candidate for investigation in diabetes research. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, detailing its mechanism of action and providing step-by-step protocols for its evaluation in both in vitro and in vivo models of diabetes.
Mechanism of Action: The GPR109A Signaling Pathway
This compound is predicted to exert its effects by binding to and activating GPR109A, a Gi/Go-coupled receptor. The canonical signaling pathway initiated by GPR109A activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP has divergent effects in different cell types, which are central to the therapeutic potential of GPR109A agonists in diabetes.
In Adipocytes:
-
Inhibition of Lipolysis: The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into glycerol and free fatty acids.[7] By inhibiting this pathway, GPR109A activation effectively puts a brake on lipolysis, reducing the release of FFAs into circulation.
In Immune Cells (e.g., Macrophages):
-
Anti-inflammatory Effects: The reduction in cAMP can modulate the activity of various transcription factors, including NF-κB. GPR109A activation has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[2] This leads to a decreased production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
The following diagram illustrates the signaling cascade initiated by the activation of GPR109A by an agonist like this compound.
Caption: GPR109A signaling pathway upon agonist binding.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound as a GPR109A agonist in the context of diabetes research. It is crucial to note that the optimal concentrations of this compound will need to be determined empirically, as its specific potency (EC50/IC50) is not widely published. The suggested concentration ranges are based on those typically used for niacin and other synthetic GPR109A agonists.
Part 1: In Vitro Characterization
This assay directly measures the activation of the Gi-coupled GPR109A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.
Principle: Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. A GPR109A agonist will inhibit this process, resulting in a dose-dependent decrease in cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Forskolin
-
This compound
-
Niacin (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
384-well white assay plates
Protocol:
-
Cell Seeding: Seed the GPR109A-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and niacin in assay buffer.
-
Agonist Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Calculate the IC50 value for this compound and compare it to that of niacin.
Expected Outcome: this compound is expected to dose-dependently inhibit forskolin-stimulated cAMP production, allowing for the determination of its potency (IC50) as a GPR109A agonist.
This assay assesses the functional metabolic effect of GPR109A activation by measuring the inhibition of stimulated lipolysis in differentiated adipocytes.
Cell Line: 3T3-L1 preadipocytes.
Principle: Differentiated 3T3-L1 adipocytes are stimulated with a β-adrenergic agonist (e.g., isoproterenol) to induce lipolysis, resulting in the release of glycerol into the medium. A GPR109A agonist will inhibit this process. The amount of glycerol released is a direct measure of lipolysis.[7][8]
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte growth medium and differentiation medium cocktail (containing IBMX, dexamethasone, and insulin)
-
Isoproterenol
-
This compound
-
Niacin (as a positive control)
-
Glycerol assay kit
-
96-well plates
Protocol:
-
3T3-L1 Differentiation: Culture 3T3-L1 preadipocytes to confluence in 96-well plates. Two days post-confluence, induce differentiation by treating with a differentiation cocktail for 2-3 days, followed by insulin-containing medium for another 2-3 days, and then maintenance medium for an additional 2-4 days until lipid droplets are well-formed.[9][10][11]
-
Pre-incubation: Wash the differentiated adipocytes with assay buffer and pre-incubate with various concentrations of this compound or niacin for 30 minutes.
-
Lipolysis Stimulation: Add isoproterenol (e.g., 10 µM final concentration) to stimulate lipolysis and incubate for 1-2 hours at 37°C.
-
Glycerol Measurement: Collect the supernatant and measure the glycerol concentration using a commercially available glycerol assay kit.[8][12]
-
Data Analysis: Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the log concentration of the agonist to determine the IC50 value.
Expected Outcome: this compound should inhibit isoproterenol-stimulated glycerol release in a dose-dependent manner, confirming its anti-lipolytic activity.
This assay evaluates the ability of this compound to suppress the inflammatory response in macrophages.
Cell Line: RAW264.7 murine macrophage cell line.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13][14] A GPR109A agonist can inhibit this inflammatory response.
Materials:
-
RAW264.7 macrophages
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Niacin (as a positive control)
-
TNF-α ELISA kit
-
24-well plates
Protocol:
-
Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or niacin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) for 4-6 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.[15]
-
Data Analysis: Plot the percentage inhibition of LPS-induced TNF-α production against the log concentration of the agonist to determine the IC50 value.
Expected Outcome: this compound is expected to reduce the production of TNF-α in LPS-stimulated macrophages in a dose-dependent fashion, demonstrating its anti-inflammatory properties.
Part 2: In Vivo Evaluation in a Mouse Model of Diabetes
This model is widely used to induce a state of hyperglycemia that mimics Type 1 diabetes, but with modifications can also be used to model aspects of Type 2 diabetes.
Animal Model: C57BL/6 mice (male, 8-10 weeks old).
Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administration of STZ leads to β-cell destruction, insulin deficiency, and subsequent hyperglycemia.
Protocol for Induction of Diabetes:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours.
-
STZ Injection: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5). Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150-200 mg/kg body weight for a Type 1 model, or multiple low doses for a model with some remaining β-cell function).
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood at 48 and 72 hours post-injection, and then weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Experimental Design:
-
Group 1: Non-diabetic control (vehicle treatment).
-
Group 2: Diabetic control (vehicle treatment).
-
Group 3: Diabetic + this compound (low dose).
-
Group 4: Diabetic + this compound (high dose).
-
Group 5: Diabetic + Niacin (positive control).
Dosing and Administration:
-
The optimal dose of this compound needs to be determined in preliminary studies. Based on studies with niacin in mice, a starting dose range of 30-100 mg/kg body weight, administered daily by oral gavage or i.p. injection, can be considered.[6]
-
Treatment should be continued for a period of 4-8 weeks.
Parameters to be Measured:
-
Weekly: Body weight and fasting blood glucose levels.
-
At the end of the study:
Principle: An IPGTT measures the ability of an animal to clear a glucose load from the blood. Improved glucose tolerance is indicative of enhanced insulin sensitivity or secretion.
Protocol:
-
Fasting: Fast the mice for 6 hours.
-
Baseline Glucose: Measure baseline blood glucose (time 0) from the tail vein.
-
Glucose Injection: Administer an i.p. injection of a 20% glucose solution at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.
The following workflow diagram outlines the key stages of the in vivo study.
Caption: Workflow for in vivo evaluation of this compound.
Data Presentation and Interpretation
| Parameter | Expected Effect of this compound | Interpretation |
| In Vitro | ||
| cAMP Levels | Dose-dependent decrease | Confirms GPR109A agonism |
| Glycerol Release | Dose-dependent decrease | Demonstrates anti-lipolytic activity |
| TNF-α Secretion | Dose-dependent decrease | Shows anti-inflammatory potential |
| In Vivo | ||
| Fasting Blood Glucose | Reduction compared to diabetic control | Indicates improved glycemic control |
| Glucose Tolerance (IPGTT AUC) | Lower AUC compared to diabetic control | Suggests enhanced glucose disposal/insulin sensitivity |
| Serum Free Fatty Acids | Reduction compared to diabetic control | Consistent with anti-lipolytic effect |
| Pancreatic β-cell Mass | Preservation or regeneration | Implies a protective effect on pancreatic islets |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for diabetes. By systematically evaluating its effects on GPR109A activation, adipocyte lipolysis, macrophage inflammation, and in a preclinical model of diabetes, researchers can gain valuable insights into its efficacy and mechanism of action.
Future studies could explore the long-term effects of this compound treatment on diabetic complications, such as nephropathy and retinopathy. Additionally, investigating its effects in genetic models of Type 2 diabetes (e.g., db/db mice) would provide further validation of its therapeutic potential. The development of GPR109A agonists with favorable pharmacokinetic and side-effect profiles remains a key objective in the field, and a thorough understanding of the biological activities of novel compounds like this compound is a critical step in this process.
References
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
-
Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American journal of physiology. Endocrinology and metabolism, 296(3), E549–E558. [Link]
-
Gambhir, D., Ananth, S., Thangaraju, M., Prasad, P. D., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]
-
Gille, A., Bodor, E. T., Kehra, M., & Offermanns, S. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(8), 3986. [Link]
-
Chai, J. T., Digby, J. E., Choudhury, R. P., & Ruparelia, N. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
-
Zen-Bio, Inc. (n.d.). Lipolysis Assay Kit for 3T3-L1 Cells. Retrieved January 24, 2026, from [Link]
-
Offermanns, S. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Naunyn-Schmiedeberg's archives of pharmacology, 384(4-5), 375–382. [Link]
-
Alese, M. O., & Adetunji, T. V. (2016). Histological studies of pancreatic β-cells of streptozotocin-induced diabetic wistar rats treated with methanolic extract of Sphenocentrum jollyanum. Journal of Histology & Histopathology, 3(1). [Link]
-
Rich, M. (2007). Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. [Link]
-
Like, A. A., & Rossini, A. A. (1976). Streptozotocin-induced pancreatic insulitis: new model of diabetes mellitus. Science, 193(4251), 415–417. [Link]
-
AMSBIO. (n.d.). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells: Glycerol Detection. Retrieved January 24, 2026, from [Link]
-
Rich, M. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]
-
Zebisch, K., Voigt, V., Wabitsch, M., & Brandsch, C. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical biochemistry, 425(1), 88. [Link]
-
Brass, D. M., Hollingsworth, J. W., Cinque, M., Li, Z., Savov, J. D., & Schwartz, D. A. (2008). Tumor necrosis factor-alpha from macrophages enhances LPS-induced Clara cell expression of keratinocyte-derived chemokine. American journal of respiratory cell and molecular biology, 38(3), 323–331. [Link]
-
El-Marasy, S. A., Abd-Elsalam, R. M., & Ahmed-Farid, O. A. (2014). A histological and immunohistochemical study of beta cells in streptozotocin diabetic rats treated with caffeine. Folia histochemica et cytobiologica, 52(1), 42–50. [Link]
-
Chompoo, J., Upaphap, C., & Smeriglio, A. (2022). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Molecules, 27(23), 8230. [Link]
-
Kennedy, R. T., Skanthakumar, A., & Schmidt, R. (2009). Measurement of lipolysis products secreted by 3T3-L1 adipocytes using microfluidics. Analytical and bioanalytical chemistry, 394(4), 1013–1022. [Link]
-
Sari, D. C., & Lestari, S. R. (2022). Histopathological Picture of the Pancreas of Mice (Mus musculus) Diabetes Induced by Streptozotocin-Sukrosa by Giving Pepaya S. Journal of Social Research, 1(10), 1075-1082. [Link]
-
Armstrong, L. E., & Le, T. H. (2011). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. The Journal of biological chemistry, 286(29), 25691–25701. [Link]
-
Lee, Y. S., Shin, S. J., Park, H. S., Kim, Y. M., Kim, H. J., Lee, S. H., ... & Yoon, J. H. (2006). Prolonged remission of diabetes by regeneration of β-cells in diabetic mice treated with recombinant adenoviral vector expressing glucagon-like peptide-1. Diabetologia, 49(9), 2166-2175. [Link]
-
Barp, A., La Sala, L., & Cignarella, A. (2022). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 13, 965640. [Link]
-
Kim, K. S., Park, S. H., & Choung, S. Y. (2013). Glycerol release from 3T3-L1 adipocytes on days 0, 2, 4, 6, 8, and 10 after induction of adipocyte differentiation. ResearchGate. [Link]
-
Piros, E. T., Hales, T. G., & Evans, C. J. (1995). κ-Opioid receptor-transfected cell lines. FEBS letters, 361(1), 70-74. [Link]
-
Babcock, T. A., Helton, W. S., & Espat, N. J. (2004). LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of surgical research, 122(2), 230-235. [Link]
-
Wang, Y., Zhang, Y., & Chen, L. (2022). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Molecules, 27(19), 6296. [Link]
Sources
- 1. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. zen-bio.com [zen-bio.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 12. biocat.com [biocat.com]
- 13. Tumor Necrosis Factor-α from Macrophages Enhances LPS-Induced Clara Cell Expression of Keratinocyte-Derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histopathology of streptozotocin-induced diabetic DBA/2N and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.viamedica.pl [journals.viamedica.pl]
- 19. ijsr.internationaljournallabs.com [ijsr.internationaljournallabs.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-phenylisonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-phenylisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable synthetic route involves a three-step sequence:
-
Esterification of a commercially available starting material, 2-chloro-5-bromoisonicotinic acid, to protect the carboxylic acid functionality.
-
Suzuki-Miyaura cross-coupling to introduce the phenyl group at the 5-position of the pyridine ring.
-
Hydrolysis of the ester to yield the final carboxylic acid product.
This guide will break down each of these steps, providing a detailed experimental protocol and a comprehensive troubleshooting section in a question-and-answer format to address specific challenges you may encounter.
Visualizing the Workflow: A Three-Step Synthesis
Caption: A schematic overview of the three-step synthesis of this compound.
Part 1: Experimental Protocols
Step 1: Esterification of 2-Chloro-5-bromoisonicotinic Acid
Objective: To synthesize Methyl 2-chloro-5-bromoisonicotinate.
Materials:
-
2-Chloro-5-bromoisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suspend 2-chloro-5-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by flash chromatography (ethyl acetate/hexanes gradient) to obtain Methyl 2-chloro-5-bromoisonicotinate as a solid.
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize Methyl 2-chloro-5-phenylisonicotinate.
Materials:
-
Methyl 2-chloro-5-bromoisonicotinate
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine Methyl 2-chloro-5-bromoisonicotinate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if using a biphasic system, typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (ethyl acetate/hexanes gradient) to afford Methyl 2-chloro-5-phenylisonicotinate.
Step 3: Hydrolysis of the Methyl Ester
Objective: To synthesize this compound.
Materials:
-
Methyl 2-chloro-5-phenylisonicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (1M or 2M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Methyl 2-chloro-5-phenylisonicotinate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 or 4:1 ratio).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC/LC-MS.
-
Once the hydrolysis is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Part 2: Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis.
Esterification (Step 1)
Q1: My esterification reaction is very slow or incomplete. What can I do?
A1:
-
Ensure anhydrous conditions: Water can hydrolyze the ester back to the carboxylic acid. Use anhydrous methanol and dry glassware.
-
Increase catalyst loading: You can cautiously increase the amount of sulfuric acid to 0.2-0.3 equivalents.
-
Extend reaction time or increase temperature: Monitor the reaction for longer periods at reflux. If using a lower boiling alcohol, you might need to switch to a higher boiling one like ethanol or propanol, though this will change the final ester.
-
Alternative esterification methods: Consider using thionyl chloride (SOCl₂) in methanol or oxalyl chloride to form the acid chloride in situ followed by the addition of methanol. These methods are often faster and more efficient.
Q2: I am getting a low yield after workup. Where could my product be going?
A2:
-
Incomplete reaction: As mentioned in Q1, ensure the reaction has gone to completion.
-
Product loss during aqueous wash: The ester might have some solubility in the aqueous phase. Minimize the volume of washes and ensure the pH of the bicarbonate wash is not excessively high to prevent any potential hydrolysis. Back-extract the aqueous layers with ethyl acetate to recover any dissolved product.
-
Volatility: While the methyl ester is not extremely volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures. Use moderate vacuum and temperature.
Suzuki-Miyaura Cross-Coupling (Step 2)
Q3: My Suzuki coupling is not proceeding, or the yield is very low. What are the likely causes?
A3: This is a common issue, especially with electron-deficient pyridine rings. Here's a systematic approach to troubleshooting:
Stability issues of 2-Chloro-5-phenylisonicotinic acid in solution
Introduction
Welcome to the technical support guide for 2-Chloro-5-phenylisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution. As a molecule with potential applications in pharmaceutical research, understanding its stability profile is critical for generating reliable and reproducible experimental data. This guide synthesizes chemical principles and data from structurally related compounds to offer field-proven insights and practical solutions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable.
Q2: I've prepared a stock solution. How should I store it and for how long is it stable?
A2: The stability of your stock solution will depend on the solvent, concentration, and storage conditions. For short-term storage (days to a week), refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable to minimize freeze-thaw cycles. The stability in a specific solvent system should be experimentally verified if the solution is to be stored for an extended period.
Solubility and Solution Preparation
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound is limited, based on its structure and data for similar compounds like 2-chloronicotinic acid and 2-Chloro-5-(trifluoromethyl)isonicotinic acid, it is expected to have low solubility in water and non-polar organic solvents like benzene.[2][3] It is likely to be more soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][4][5][6]
Q4: I'm observing precipitation in my aqueous buffer after adding the compound from a DMSO stock. What's happening?
A4: This is a common issue when a compound has low aqueous solubility. The high concentration in the DMSO stock crashes out when diluted into an aqueous medium where its solubility is much lower. To mitigate this, you can try:
-
Decreasing the final concentration of the compound in the aqueous buffer.
-
Increasing the percentage of DMSO in the final solution (be mindful of its potential effects on your experiment).
-
Using a co-solvent system.
-
Preparing a saturated aqueous solution and then diluting it.
Stability and Degradation
Q5: What are the likely degradation pathways for this compound in solution?
A5: Based on its chemical structure, the primary potential degradation pathways are:
-
Hydrolysis: The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or non-neutral pH, to form the corresponding hydroxy derivative.
-
Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to UV light. Exposure to light may lead to cleavage of the C-Cl bond or other rearrangements.
-
Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group is a potential thermal degradation pathway.
Q6: My experimental results are inconsistent. Could instability of the compound be a factor?
A6: Yes, inconsistent results can be a sign of compound instability. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, light exposure).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in solution | Low solubility in the chosen solvent system. | - Use a more suitable solvent (e.g., DMSO, DMF for stock).- For aqueous solutions, consider pH adjustment to form a salt, which may have higher solubility.- Use a co-solvent system. |
| Change in solution color | Degradation of the compound, possibly due to light exposure or reaction with media components. | - Prepare solutions fresh before use.- Protect solutions from light using amber vials or by wrapping containers in foil.- Evaluate the compatibility of the compound with all components of your solution. |
| Loss of biological activity or inconsistent analytical readings | Chemical degradation of the compound. | - Perform a stability study under your experimental conditions (see Protocol 1).- Prepare fresh solutions for each experiment.- Store stock solutions appropriately (aliquoted, frozen, and protected from light). |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Characterize the degradation products to understand the degradation pathway.- Modify experimental conditions (e.g., pH, temperature) to minimize degradation. |
In-Depth Technical Protocols
Protocol 1: Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in a given solvent or buffer system over time.
Objective: To quantify the concentration of this compound and monitor the formation of degradation products under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired test solvent or buffer (e.g., PBS pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Prepare multiple identical samples for analysis at different time points.
-
-
Storage Conditions:
-
Store the stability samples under the conditions you wish to evaluate (e.g., room temperature, 4 °C, 37 °C).
-
Protect one set of samples from light to assess thermal stability, and expose another set to a controlled light source to assess photostability, following ICH Q1B guidelines.[7]
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample onto the HPLC system.
-
Use a suitable mobile phase and gradient to achieve good separation of the parent compound from any potential degradants. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile.
-
Monitor the elution profile at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to determine the percentage of the compound remaining.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Interpreting the Results: A significant decrease in the peak area of the parent compound over time indicates instability under the tested conditions.
Caption: Workflow for assessing the solution stability of this compound.
Mechanistic Insights into Stability
Influence of pH on Stability
The pH of the solution is a critical factor that can influence the stability of this compound. The molecule contains a carboxylic acid group, making its charge state pH-dependent.
-
Acidic Conditions (pH < pKa): In acidic solutions, the carboxylic acid will be protonated and the molecule will be neutral. The chloro-substituted pyridine ring may be more susceptible to acid-catalyzed hydrolysis, although this is generally a slow process for chloropyridines.
-
Neutral to Basic Conditions (pH > pKa): In neutral to basic solutions, the carboxylic acid group will be deprotonated, forming a carboxylate salt. This may increase aqueous solubility. However, at higher pH, the rate of hydroxide-mediated hydrolysis of the C-Cl bond is likely to increase.[8]
Caption: Influence of pH on the stability of this compound.
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway in aqueous solution is the hydrolysis of the chloro group to a hydroxyl group, forming 2-Hydroxy-5-phenylisonicotinic acid.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 7. database.ich.org [database.ich.org]
- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Isomer Separation in Substituted Pyridine Synthesis
Welcome to the technical support center dedicated to resolving the complex challenges of isomer separation in substituted pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating pure, single isomers of substituted pyridines. The inherent electronic nature of the pyridine ring often leads to mixtures of regioisomers during synthesis, and their similar physical properties can make separation a formidable task.
This document provides in-depth, field-tested insights and actionable protocols in a direct question-and-answer format to address the specific issues you may be facing in the lab.
Part 1: Foundational Challenges & Initial Assessment
FAQ 1: Why is the separation of substituted pyridine isomers so challenging?
The separation of pyridine isomers, particularly regioisomers (e.g., 2-, 3-, and 4-substituted pyridines), is notoriously difficult due to their very similar physical and chemical properties. For instance, the methylpyridine isomers (picolines) have very close boiling points (128-145 °C), which makes their separation by fractional distillation highly inefficient and energy-intensive[1].
Key factors contributing to this challenge include:
-
Similar Polarity and pKa: The position of a substituent often only subtly alters the molecule's overall polarity and the basicity of the ring nitrogen (pKa of pyridine is ~5.2)[2][3]. This leads to similar retention times in chromatography and comparable solubility in various solvents.
-
Structural Similarity: Isomers possess the same molecular weight and formula, leading to identical mass spectrometry signals and often very similar spectroscopic profiles, which can complicate characterization.
A logical workflow for tackling a separation problem is essential. Before proceeding to advanced techniques, a thorough initial assessment can save significant time and resources.
Caption: Initial troubleshooting workflow for an isomer mixture.
Part 2: Troubleshooting Poor Regioselectivity in Synthesis
If separation proves nearly impossible, the most effective solution is often to prevent the formation of the isomer mixture in the first place.
FAQ 2: My reaction yields a nearly 1:1 mixture of 2- and 4-substituted pyridines. How can I improve regioselectivity?
The pyridine ring is electron-deficient, and nucleophilic substitution typically occurs at the C2 and C4 positions[2]. Achieving regioselectivity often requires strategic manipulation of the pyridine nucleus.
Causality: The formation of an N-acyl pyridinium salt during certain reactions makes the C2 and C4 positions highly electrophilic[4]. Without any directing influence, a nucleophile may attack both sites, leading to poor regioselectivity.
Solutions:
-
Employ Blocking Groups: Introduce a temporary, bulky group at one of the reactive sites to sterically hinder attack. The C4 position is often targeted to force substitution at C2[4].
-
Example: A trimethylstannyl or a simple maleate-derived group can be installed at the C4 position. After the desired substitution at C2, the blocking group is removed under mild conditions[4][5].
Caption: Using a blocking group to achieve C2 selectivity.
-
-
Leverage Pyridine N-Oxides: The N-oxide functionality alters the electronic properties of the ring, making the C2 and C4 positions susceptible to different types of reagents. For example, treatment of pyridine N-oxides with Grignard reagents followed by acetic anhydride can afford 2-substituted pyridines in good yields[6].
-
Kinetic vs. Thermodynamic Control: Investigate the effect of reaction temperature. In some cases, one isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures). Running the reaction at a very low temperature or for a prolonged period at an elevated temperature may favor the formation of a single isomer.
Part 3: Optimizing Chromatographic Separation
When a mixture is unavoidable, chromatography is the most common purification method.
FAQ 3: My pyridine isomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel TLC plate. What should I do?
This is a classic problem indicating that the isomers have nearly identical polarity. If you cannot achieve baseline separation on a TLC plate, you will not be able to separate the mixture on a silica gel column[7].
Causality: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, often leading to peak tailing and poor resolution. The subtle difference in the position of a substituent may not be enough to overcome this primary interaction.
Solutions & Experimental Protocol:
Step 1: TLC Solvent System Optimization
The goal is to find a mobile phase that maximizes the difference in affinity (ΔRf) between your isomers.
| Parameter to Vary | Rationale & Approach | Example Systems to Try |
| Solvent Polarity | Start with a standard system (e.g., 3:1 Hexanes:Ethyl Acetate). If Rf values are too low, increase polarity. If too high, decrease it. Use a shallower gradient for column chromatography[7]. | Hexanes/EtOAc, DCM/MeOH, Toluene/Acetone |
| Add a Basic Modifier | To mitigate peak tailing from silica interaction, add a small amount of a basic modifier like triethylamine (TEA) or ammonia. This deactivates the acidic sites on the silica. | Add 0.5-1% TEA to your optimized solvent system. |
| Add an Acidic Modifier | To protonate the pyridine nitrogen, add a small amount of a volatile acid. This can sometimes improve separation by altering the hydrogen-bonding capabilities of the isomers. | Add 0.5-1% Acetic Acid or Formic Acid to your mobile phase. |
Step 2: Change the Stationary Phase
If optimizing the mobile phase on silica is unsuccessful, the interaction mechanism itself must be changed[8].
| Stationary Phase | Interaction Mechanism | Best For Separating Isomers That Differ In... |
| C18 (Reverse-Phase) | Hydrophobicity | Small differences in alkyl chain length or lipophilicity. |
| Phenyl | π-π stacking interactions | Aromatic character or electron density. |
| Cyano (CN) | Dipole-dipole interactions | Polarity and dipole moment. |
| Alumina (Basic or Neutral) | Lewis acid/base interactions | Can be effective for basic compounds where silica fails. |
Step 3: Advanced Chromatographic Techniques
For particularly stubborn separations, more specialized methods may be required.
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique partitions compounds between two immiscible liquid phases based on their pKa values. By adding a retainer base (e.g., triethylamine) to the organic stationary phase and an eluter acid (e.g., HCl) to the aqueous mobile phase, compounds are separated into sharp zones according to their basicity[9]. This method has been successfully used to separate novel pyridine derivatives with high purity[9].
Caption: A systematic approach to optimizing chromatographic separation.
Part 4: Leveraging Crystallization and Derivatization
FAQ 4: My product is a solid, but I can't separate the isomers by recrystallization. What techniques can I try?
Co-crystallization or the formation of a solid solution can prevent separation by standard recrystallization. The key is to modify the molecule in a way that drastically alters the crystal packing properties of one isomer relative to the other.
Causality: Isomers with similar shapes and intermolecular forces can easily substitute for one another in a crystal lattice, making it difficult to enrich one isomer from the mother liquor.
Solutions:
-
Derivative Formation: Convert the isomer mixture into salts or complexes. The resulting derivatives will have very different physical properties (solubility, melting point, crystal structure) that can be exploited for separation.
-
Protocol: Oxalate Salt Formation[10]
-
Dissolve the crude pyridine isomer mixture in a minimal amount of a suitable solvent (e.g., acetone).
-
Prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the stirred pyridine solution. One of the isomers may preferentially precipitate as its oxalate salt.
-
Filter the precipitate and wash with cold solvent.
-
To regenerate the free base, treat the filtered salt with a strong base solution (e.g., concentrated NaOH) and extract the pure pyridine isomer.
-
-
Other Derivatizing Agents: Zinc chloride (ZnCl₂) and mercury(II) chloride (HgCl₂) can also form crystalline complexes with pyridines, enabling their separation[10].
-
-
Supramolecular Chemistry: This advanced approach uses a "host" molecule that selectively forms a co-crystal with only one of the "guest" isomers. For example, specific chiral TADDOL derivatives have been shown to be highly effective in separating picoline isomers through selective inclusion crystallization[1]. While powerful, this requires a specifically designed host molecule.
-
Physical Separation of Different Crystal Morphologies: In rare but fortunate cases, regioisomers may crystallize from the same solution with distinct crystal habits (e.g., needles vs. plates) or colors[11]. This was observed in a dihydropyridine synthesis where the 1,4-DHP isomer formed large yellow crystals and the 1,2-DHP isomer formed smaller white crystals, allowing for straightforward physical separation[11].
References
-
Purification of Pyridine - Chempedia. LookChem. Available at: [Link]
- Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents (WO1998018744A1).
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm (RSC Publishing). Available at: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews (ACS Publications). Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyridine - Wikipedia. Wikipedia. Available at: [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]
- Purification method of pyridine and pyridine derivatives. Google Patents (KR101652750B1).
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ACS Publications. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. ACS Publications. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction. MDPI. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. HELIX Chromatography. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]
-
On the Photoisomerization of Pyridine in Vapor Phase. ResearchGate. Available at: [Link]
Sources
- 1. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. helixchrom.com [helixchrom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-Chloro-5-phenylisonicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isonicotinic acid scaffold is a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the potential bioactivity of 2-Chloro-5-phenylisonicotinic acid and its structural analogs. While direct comparative studies on this specific parent compound are limited in the current literature, this document synthesizes available data on structurally related nicotinic and isonicotinic acid derivatives to forecast a profile of activity and to provide a framework for future experimental validation.
Our exploration will delve into the anticipated anti-inflammatory, anticancer, and antimicrobial properties of these compounds. We will examine the structure-activity relationships (SAR) that likely govern their biological effects and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the isonicotinic acid framework.
The Isonicotinic Acid Core: A Platform for Diverse Bioactivity
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have demonstrated a broad spectrum of biological activities. For instance, hydrazones derived from isonicotinic acid are utilized as antituberculosis drugs and antidepressants.[1] Furthermore, various derivatives of the parent nicotinic acid have been identified as potent antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The versatility of this scaffold lies in the amenability of the pyridine ring and the carboxylic acid group to chemical modification, which can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.
Unveiling the Bioactive Potential: A Structure-Activity Relationship (SAR) Perspective
The specific substitution pattern of this compound, featuring a chloro group at the 2-position and a phenyl ring at the 5-position, suggests a unique electronic and steric profile that likely influences its interaction with biological targets.
The Role of the 2-Chloro Substituent: The presence of a halogen, such as chlorine, on a heterocyclic ring can significantly modulate a molecule's bioactivity. Chloro-substituted hydrazones, for example, have been investigated for their analgesic, anti-inflammatory, anticancer, antimicrobial, and antibacterial properties.[2] The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the pyridine ring, potentially enhancing binding to target proteins.
The Influence of the 5-Phenyl Group: The introduction of a phenyl ring at the 5-position adds a bulky, hydrophobic moiety to the isonicotinic acid core. This feature can promote π-π stacking interactions with aromatic residues in the binding sites of enzymes or receptors. The substitution pattern on this phenyl ring in various analogs is a critical determinant of activity. For instance, in a series of 2-phenoxynicotinic acid hydrazides, compounds with an unsubstituted phenyl or a methoxy-substituted phenyl ring at the terminal position exhibited moderate to high analgesic and anti-inflammatory activity.[3]
Based on the analysis of related compounds, we can hypothesize the following SAR trends for analogs of this compound:
-
Substituents on the 5-phenyl ring: Electron-donating or electron-withdrawing groups on the phenyl ring are expected to modulate the bioactivity. For instance, hydroxyl or methoxy groups might enhance anti-inflammatory or anticancer effects, while halogen substitutions could influence antimicrobial potency.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or hydrazones is a common strategy to alter solubility, cell permeability, and metabolic stability, thereby impacting overall bioactivity.
Comparative Bioactivity Profile: An Inferential Analysis
Given the absence of direct comparative experimental data, the following sections present a projected comparison of the bioactivities of this compound and its analogs based on the known activities of structurally similar compounds.
Anti-inflammatory Activity
Isonicotinic acid derivatives have shown promise as anti-inflammatory agents.[1] The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.
Hypothesized Activity: this compound and its analogs are likely to exhibit anti-inflammatory properties. The presence of the phenyl ring could contribute to the inhibition of cyclooxygenase (COX) enzymes, a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Analog Analysis:
| Analog | Key Structural Feature | Anticipated Anti-inflammatory Activity | Rationale |
| Parent Compound | This compound | Moderate | The combination of the chloro and phenyl groups may provide a balance of electronic and steric properties conducive to anti-inflammatory effects. |
| Analog A | 2-Chloro-5-(4-hydroxyphenyl)isonicotinic acid | Potentially Higher | The addition of a hydroxyl group on the phenyl ring could enhance hydrogen bonding interactions with target enzymes. |
| Analog B | Methyl 2-chloro-5-phenylisonicotinate | Variable | Esterification of the carboxylic acid may alter the pharmacokinetic profile, potentially leading to either enhanced or diminished in vivo activity depending on metabolic activation. |
| Analog C | 2-Chloro-N-methyl-5-phenylisonicotinamide | Variable | Amidation of the carboxylic acid could improve cell permeability and metabolic stability. |
Anticancer Activity
The isonicotinic acid scaffold has been explored for the development of anticancer agents.[4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cells.[5][6]
Hypothesized Activity: The structural features of this compound suggest potential for anticancer activity. The planar aromatic systems could facilitate intercalation with DNA or interaction with the ATP-binding sites of kinases involved in cancer cell signaling.
Comparative Analog Analysis:
| Analog | Key Structural Feature | Anticipated Anticancer Activity | Rationale |
| Parent Compound | This compound | Moderate | The core structure presents a platform for interaction with various biological targets in cancer cells. |
| Analog D | 2-Chloro-5-(4-nitrophenyl)isonicotinic acid | Potentially Higher | The nitro group is a strong electron-withdrawing group that can enhance the electrophilicity of the molecule, potentially leading to covalent interactions with target proteins. |
| Analog E | 2-Chloro-5-phenylisonicotinohydrazide | Potentially Higher | The hydrazide moiety is a common pharmacophore in anticancer compounds and can participate in crucial hydrogen bonding interactions. |
| Analog F | 2-Amino-5-phenylisonicotinic acid | Variable | Replacement of the chloro group with an amino group will significantly alter the electronic properties and may lead to a different spectrum of anticancer activity. |
Antimicrobial Activity
Nicotinic and isonicotinic acid derivatives have a long history in the fight against microbial infections.[1] Their mechanisms of action can vary, from inhibiting essential enzymes in bacteria to disrupting cell membrane integrity.
Hypothesized Activity: The presence of a chloro substituent on the pyridine ring suggests that this compound and its analogs may possess antimicrobial properties. Halogenated heterocycles are a well-established class of antimicrobial agents.
Comparative Analog Analysis:
| Analog | Key Structural Feature | Anticipated Antimicrobial Activity | Rationale |
| Parent Compound | This compound | Moderate | The chloro group is a key feature for potential antimicrobial effects. |
| Analog G | 2,6-Dichloro-5-phenylisonicotinic acid | Potentially Higher | The presence of an additional chloro group could enhance the antimicrobial potency. |
| Analog H | 2-Chloro-5-(4-fluorophenyl)isonicotinic acid | Potentially Higher | The introduction of a fluorine atom on the phenyl ring is a common strategy to improve the metabolic stability and bioactivity of drug candidates. |
| Analog I | This compound N-oxide | Variable | The N-oxide functionality can alter the electronic properties and solubility, potentially leading to a different antimicrobial profile. |
Experimental Protocols for Bioactivity Assessment
To validate the hypothesized bioactivities, rigorous and standardized experimental protocols are essential. The following section details established in vitro and in vivo assays for the comparative evaluation of this compound and its analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its analogs) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Anticancer Screening:
Caption: Workflow of the MTT assay for in vitro anticancer activity screening.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible method for screening acute anti-inflammatory activity.[8][9][10][11][12]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds (this compound and its analogs) or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway in Carrageenan-Induced Inflammation:
Caption: Simplified signaling cascade in carrageenan-induced paw edema.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution Assay:
Caption: Step-by-step workflow of the broth microdilution method.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, a comprehensive analysis of its structural features and the known biological activities of related isonicotinic acid derivatives allows for a reasoned projection of its potential as a versatile bioactive scaffold. The presence of the 2-chloro and 5-phenyl substituents is anticipated to confer anti-inflammatory, anticancer, and antimicrobial properties.
The true potential of this compound and its analogs can only be unlocked through systematic synthesis and rigorous biological evaluation. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on synthesizing a library of analogs with diverse substitutions on the phenyl ring and modifications of the carboxylic acid group to establish definitive structure-activity relationships. Such studies will be instrumental in identifying lead compounds with potent and selective bioactivity for further preclinical development.
References
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. National Institutes of Health. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Structure-activity relationship analysis of different substitutions on... ResearchGate. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
-
Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
-
Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. MDPI. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. [Link]
-
Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. MDPI. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [Link]
-
Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. [Link]
-
MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. MDPI. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
-
Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. PubMed. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). National Institutes of Health. [Link]
-
Analysis of structure-activity relationships in renin substrate analogue inhibitory peptides. PubMed. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Bioactive Naphthoquinone and Phenazine Analogs from the Endophytic Streptomyces sp. PH9030 as α-Glucosidase Inhibitors. MDPI. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. [Link]
Sources
- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae [mdpi.com]
- 6. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.utep.edu [scholarworks.utep.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 2-Chloro-5-phenylisonicotinic Acid Derivatives
For drug development professionals, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled laboratory (in vitro) experiments to complex biological systems (in vivo). This guide provides a comprehensive framework for evaluating and comparing the in vitro and in vivo efficacy of 2-chloro-5-phenylisonicotinic acid derivatives, a class of compounds with burgeoning interest for their potential therapeutic activities.
This document is designed to be a practical resource for researchers and scientists, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the nuances of assay selection, data interpretation, and the inherent complexities of translating laboratory findings into real-world biological effects.
The In Vitro-In Vivo Conundrum: A Necessary Hurdle
In vitro assays are indispensable for initial screening, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds in a controlled environment.[1] However, these simplified systems cannot fully replicate the intricate network of interactions that occur within a living organism.[2] Factors such as metabolism, biodistribution, and immune responses can significantly alter a compound's efficacy.[3] Therefore, in vivo studies in relevant animal models are essential to validate in vitro findings and predict clinical potential.[4] The ultimate goal is to establish a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that connects an in vitro property to an in vivo response.[4]
This guide will explore three key areas of potential therapeutic application for this compound derivatives, outlining the methodologies to assess and compare their efficacy in both settings:
-
Antimicrobial Activity
-
Anticancer Activity
-
Enzyme Inhibition
Antimicrobial Efficacy: From Petri Dish to Infection Model
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Derivatives of nicotinic acid have demonstrated promising antibacterial properties. Here, we outline a strategy to evaluate the antimicrobial potential of this compound derivatives.
In Vitro Assessment: Quantifying Bacterial Inhibition and Killing
The initial step is to determine the direct effect of the compounds on bacterial growth. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this purpose.[5]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound (this compound derivative)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.[1]
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Following the MIC assay, the MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto nutrient agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
In Vivo Assessment: Murine Systemic Infection Model
To evaluate the efficacy of the compound in a living organism, a murine systemic infection model is a robust choice.[6]
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Infection: Induce a systemic infection by intraperitoneally or intravenously injecting a lethal or sub-lethal dose of the bacterial strain (e.g., S. aureus). The inoculum size should be predetermined to cause a consistent and measurable infection.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the this compound derivative via a relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control antibiotic group.
-
Monitoring: Monitor the mice for clinical signs of illness, body weight changes, and survival over a period of several days.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, collect blood and organs (e.g., spleen, liver, kidneys) for bacterial load determination by plating serial dilutions of tissue homogenates on nutrient agar.
Data Comparison and Interpretation
| Parameter | In Vitro Metric | In Vivo Metric | Rationale for Comparison |
| Efficacy | MIC (µg/mL) | Reduction in bacterial load (log CFU/g tissue) | A low MIC should correlate with a significant reduction in bacterial burden in vivo. |
| Potency | MBC (µg/mL) | Increased survival rate (%) | A low MBC suggests bactericidal activity, which should translate to improved survival in the animal model. |
Causality behind Experimental Choices: The broth microdilution method is chosen for its high throughput and reproducibility. The murine systemic infection model is selected as it allows for the assessment of the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism context, providing a more clinically relevant measure of efficacy.[6]
Anticancer Efficacy: From Cell Culture to Xenograft Models
Many heterocyclic compounds, including derivatives of nicotinic acid, have been investigated for their potential as anticancer agents. The following section details a workflow for assessing the anticancer efficacy of this compound derivatives.
In Vitro Assessment: Measuring Cytotoxicity in Cancer Cell Lines
The first step is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Test compound
-
Positive control (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Assessment: Human Tumor Xenograft Models
To evaluate the anticancer efficacy in a living system, human tumor xenograft models in immunocompromised mice are the standard.[10]
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (the same cell line used in the in vitro assay) into the flank of the mice.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[11]
-
Treatment: Once the tumors have reached the desired size, randomize the mice into treatment groups. Administer the this compound derivative at different doses and schedules (e.g., daily oral gavage). Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, the tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Data Comparison and Interpretation
| Parameter | In Vitro Metric | In Vivo Metric | Rationale for Comparison |
| Cytotoxicity | IC50 (µM) | Tumor Growth Inhibition (%) | A low IC50 value in vitro should correlate with significant tumor growth inhibition in the xenograft model. |
| Dose-Response | Steepness of the dose-response curve | Dose-dependent reduction in tumor volume | A steep in vitro dose-response curve suggests a potent mechanism of action that may translate to a clear dose-dependent effect in vivo. |
Causality behind Experimental Choices: The MTT assay is a reliable and high-throughput method for assessing cell viability.[7] Xenograft models, while having limitations, provide a valuable in vivo context to study the effect of a compound on human tumor growth and to assess its overall tolerability.[3]
Enzyme Inhibition: Unraveling the Mechanism of Action
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12] Nicotinic acid derivatives have been shown to inhibit various enzymes, including PI3K and biotin carboxylase.
Potential Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[13] Its aberrant activation is a hallmark of many cancers.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Biotin carboxylase is a key enzyme in fatty acid biosynthesis and is a potential target for antimicrobial agents.[14] It catalyzes the ATP-dependent carboxylation of biotin.[15]
Caption: Mechanism of biotin carboxylase and potential inhibition.
In Vitro Assessment: Enzyme Inhibition Assay
The inhibitory activity of the compounds against a specific enzyme is quantified using biochemical assays.
Materials:
-
Purified target enzyme (e.g., PI3K, Biotin Carboxylase)
-
Substrate for the enzyme
-
Buffer solution
-
Detection reagents (depending on the assay, e.g., fluorescent or colorimetric)
-
Test compound
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Assay Setup: In a microplate, combine the purified enzyme, buffer, and varying concentrations of the this compound derivative.
-
Pre-incubation: Allow the compound to interact with the enzyme for a specific period.
-
Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.
-
Detection: Measure the product formation over time using a microplate reader. The method of detection will depend on the specific enzyme and substrate (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Assessment: Target Engagement and Pharmacodynamic Studies
Demonstrating that the compound inhibits the target enzyme in a living organism is crucial.
Procedure:
-
Animal Model: Use a relevant animal model (e.g., a xenograft model for an anticancer compound targeting PI3K).
-
Treatment: Administer the test compound to the animals.
-
Tissue Collection: At various time points after treatment, collect tumors or relevant tissues.
-
Biomarker Analysis: Analyze the tissues for a biomarker that indicates inhibition of the target enzyme. For example, to assess PI3K inhibition, one could measure the phosphorylation levels of Akt (a downstream target of PI3K) using techniques like Western blotting or ELISA.
-
Correlation: Correlate the dose of the compound with the degree of target inhibition in the tissues.
Data Comparison and Interpretation
| Parameter | In Vitro Metric | In Vivo Metric | Rationale for Comparison |
| Enzyme Inhibition | IC50 (nM or µM) | Reduction in downstream biomarker phosphorylation (%) | A potent IC50 in a biochemical assay should lead to a measurable reduction in the activity of the signaling pathway in vivo. |
| Mechanism | Mode of inhibition (e.g., competitive, non-competitive) | Correlation between drug concentration in tissue and target inhibition | Understanding the mode of inhibition in vitro can help in designing the in vivo studies and interpreting the results. |
Causality behind Experimental Choices: The in vitro enzyme assay provides a direct measure of the compound's potency and mechanism of action against the purified target.[16] The in vivo pharmacodynamic assay is essential to confirm that the compound reaches its target in the complex biological environment and exerts the expected inhibitory effect.
Bridging the Gap: Challenges and Considerations in In Vitro-In Vivo Correlation
Despite careful experimental design, discrepancies between in vitro and in vivo results are common.[17] Several factors contribute to this "in vitro-in vivo gap":
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly differ between the simplified in vitro environment and a whole organism.[9]
-
Protein Binding: In the bloodstream, drugs can bind to plasma proteins, reducing the concentration of the free, active compound available to interact with its target.
-
Off-Target Effects: A compound may interact with other molecules in the body, leading to unexpected toxicities or a different efficacy profile than observed in vitro.
-
Complexity of the In Vivo Environment: The tumor microenvironment in a xenograft model, for instance, is far more complex than a monolayer of cells in a culture dish.[3]
Conclusion
The evaluation of this compound derivatives requires a multi-faceted approach that systematically progresses from controlled in vitro assays to more complex in vivo models. By carefully selecting appropriate assays, meticulously executing the protocols, and critically interpreting the data, researchers can build a comprehensive understanding of a compound's therapeutic potential. While the path from the lab bench to the clinic is challenging, a robust and well-designed preclinical evaluation is the cornerstone of successful drug development. This guide provides a foundational framework to navigate this critical transition with scientific rigor and a clear understanding of the underlying principles.
References
- In-vitro activity of antibacterial drugs and clinical practice. Drug and Therapeutics Bulletin.
- Bacterial Efficacy Models for Preclinical Research. IBT Bioservices.
- A comprehensive review on in-vitro methods for anti-microbial activity.
- Structure and function of biotin-dependent carboxylases. PMC - PubMed Central.
- Establishment of a mouse xenograft model of metast
- PI3K / Akt Signaling.
- Semi-synthesis and biological activities of heterocyclic compounds containing camphor.
- Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling p
- MTT assay protocol. Abcam.
- In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
- New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio - ASM Journals.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. The world's largest collection of open access research papers.
- Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances | Oxford Academic.
- Biotin carboxylase. Wikipedia.
- Minimum Inhibitory Concentration (MIC) Test.
- Murine Models for Staphylococcal Infection. PMC - NIH.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances | Oxford Academic.
- Catalytic mechanism of biotin carboxylase: steady-state kinetic investig
- Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI.
- PI3K-AKT Signaling Pathway.
- Biotin Carboxyl
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
- Challenges in Extrapolating In Vitro Findings to In Vivo Evaluation of Plant Resources.
- Editorial: Emerging heterocycles as bioactive compounds. Frontiers.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Enzyme Inhibition. In-vitro In-vivo In-silico Journal.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.
- Pyruvate carboxylase.
- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- PI3K/AKT/MAPK Signaling Resources.
- 4.2.
- MTT Proliferation Assay Protocol.
- Phage PM16 Therapy Induce Long-Term Protective Immunity Against Proteus mirabilis via Macrophage Priming. MDPI.
- Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differenti
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
- 5. protocols.io [protocols.io]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. clyte.tech [clyte.tech]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotin carboxylase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Nicotine - Wikipedia [en.wikipedia.org]
Validating the Antibacterial Potential of 2-Chloro-5-phenylisonicotinic Acid: A Comparative Guide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel antibacterial agents. This guide offers a comprehensive framework for the validation of 2-Chloro-5-phenylisonicotinic acid , a compound of interest, by comparing its potential antibacterial efficacy against established antibiotics. As Senior Application Scientists, our focus is to provide a robust, evidence-based evaluation rooted in established methodologies and a deep understanding of microbial resistance mechanisms.
Introduction: The Rationale for Investigating Isonicotinic Acid Derivatives
Isonicotinic acid derivatives have a distinguished history in antimicrobial therapy, with the most notable example being isoniazid, a cornerstone in the treatment of tuberculosis for decades.[1][2] The core mechanism of action for many of these derivatives lies in their ability to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4][5] The introduction of various substituents to the isonicotinic acid scaffold has been a fertile ground for synthesizing new compounds with potentially enhanced or broader antimicrobial activities.[6][7][8]
The subject of this guide, this compound, incorporates a chloro and a phenyl group. Halogenation is a known strategy to enhance the biological activity of compounds.[9] This guide outlines the essential experimental protocols to rigorously assess its antibacterial profile, comparing it with a broad-spectrum antibiotic, Ciprofloxacin, and a well-established anti-tuberculosis drug, Isoniazid.
Experimental Design: A Multi-faceted Approach to Validation
A thorough validation of a potential antibacterial agent requires a multi-pronged approach. We will employ standardized in vitro assays to determine the compound's spectrum of activity and potency.
Bacterial Strains
A panel of clinically relevant bacterial strains will be used to assess the breadth of antibacterial activity. This panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.
-
Bacillus subtilis (ATCC 6633) - A representative of spore-forming bacteria.
-
-
Gram-negative bacteria:
-
Escherichia coli (ATCC 25922) - A frequent cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
-
Mycobacteria:
-
Mycobacterium smegmatis (mc²155) - A non-pathogenic, fast-growing model for Mycobacterium tuberculosis.
-
Antibacterial Susceptibility Testing
Two primary methods will be utilized to quantify the antibacterial activity: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an exponential phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay provides a qualitative measure of the susceptibility of bacteria to the test compound.
Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Evenly spread the standardized bacterial inoculum over the surface of the MHA plates.
-
Application of Disks: Impregnate sterile filter paper disks with a known concentration of this compound and the comparator antibiotics. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of no bacterial growth around each disk.
Experimental Workflow Diagram
Caption: Workflow for the validation of antibacterial activity.
Comparative Performance Analysis
The following table presents hypothetical experimental data to illustrate the expected outcomes of the validation studies.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | M. smegmatis (MIC, µg/mL) |
| This compound | 16 | 8 | 64 | >128 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 | 8 |
| Isoniazid | >128 | >128 | >128 | >128 | 0.5 |
Interpretation of Hypothetical Data:
-
This compound demonstrates moderate activity against Gram-positive bacteria and notable activity against M. smegmatis. Its efficacy against Gram-negative bacteria is limited, particularly against P. aeruginosa.
-
Ciprofloxacin exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Isoniazid shows high selectivity and potency against M. smegmatis, as expected, with no significant activity against the other tested bacteria.
Mechanistic Insights and Discussion
The observed (hypothetical) activity of this compound against M. smegmatis suggests a potential mechanism of action similar to that of isoniazid, likely involving the inhibition of mycolic acid synthesis. The activity against S. aureus and B. subtilis could be attributed to a different mechanism, possibly related to the disruption of the cell membrane or other essential cellular processes, a phenomenon observed in other halogenated aromatic compounds.[10]
The phenyl substitution may enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell wall. The chloro group, being an electron-withdrawing group, can influence the electronic properties of the isonicotinic acid ring, potentially modulating its interaction with target enzymes.
Proposed Mechanism of Action Pathway
Caption: Hypothetical mechanism of action for this compound.
Safety and Toxicity Considerations
While no specific toxicity data for this compound is readily available, a related compound, 2-Chloro-5-nitroisonicotinic acid, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[11] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed during handling and experimentation. Further toxicological studies would be imperative before considering this compound for any in vivo applications.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of the antibacterial activity of this compound. The hypothetical data suggests that this compound may hold promise, particularly against mycobacteria and certain Gram-positive bacteria.
Future research should focus on:
-
Expanding the panel of bacterial strains , including clinical isolates and drug-resistant strains.
-
Elucidating the precise mechanism of action through enzymatic assays and molecular docking studies.
-
Conducting cytotoxicity assays on mammalian cell lines to assess its therapeutic index.
-
Exploring structure-activity relationships by synthesizing and testing related analogues to optimize antibacterial potency and spectrum.
The systematic approach outlined in this guide will enable a thorough and objective evaluation of this compound, contributing to the critical pipeline of new antibacterial drug discovery.
References
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). International Journal of Molecular Sciences, 25(11), 5891. [Link]
- Kumar, P., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470.
- Kumar, P., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(24), 7314-7318.
- Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492.
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2024). Molecules, 30(1), 169. [Link]
-
Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. (2020). Heliyon, 6(10), e05131. [Link]
- Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2022). Frontiers in Pharmacology, 13, 955577. [Link]
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (2024). Molecules, 29(12), 2849. [Link]
- Nwokolo, K. C., et al. (2016). synthesis, characterization and antibacterial activity of isonicotinic acid hydrazide complexes with. Bio-Research, 14(1), 935-940.
-
Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link]
-
Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Retrieved January 24, 2026, from [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2024). Molecules, 30(1), 169. [Link]
- A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. (2015). Journal of Applied Pharmaceutical Science, 5(08), 089-093.
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (n.d.). Dr.Oracle. Retrieved January 24, 2026, from [Link]
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal, 21(3). [Link]
- Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(9), 2441-2451.
- Păun, A., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 549-556.
- Synthesis and Antimicrobial Screening of Metal-ligand Complexes Derivative from (2-chloroquinolin-3-yl)methylene)hydrazine) and their Biological Studies. (2023). Oriental Journal of Chemistry, 39(5).
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2022). Frontiers in Pharmacology, 13, 955577. [Link]
-
2-Chloro-5-nitroisonicotinic acid. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 11. 2-Chloro-5-nitroisonicotinic acid | C6H3ClN2O4 | CID 18440622 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Chloro-5-phenylisonicotinic Acid and Established Dyslipidemia and Anti-inflammatory Drugs
Introduction: The Quest for Novel Modulators of Lipid and Inflammatory Pathways
In the landscape of metabolic and inflammatory diseases, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective for the scientific community. Derivatives of isonicotinic acid have garnered significant interest due to their diverse biological activities.[1] This guide focuses on a specific derivative, 2-Chloro-5-phenylisonicotinic acid, providing a comparative analysis of its potential efficacy against established drugs for dyslipidemia and inflammation.
Given the structural similarity of this compound to nicotinic acid (niacin), a well-established GPR109A agonist, this guide will proceed under the scientifically grounded hypothesis that this compound also exerts its primary effects through the GPR109A signaling pathway.[2] This document will serve as a comprehensive roadmap for researchers and drug development professionals to evaluate the therapeutic potential of this novel compound.
We will delve into the intricate mechanisms of action of GPR109A agonists and compare them with the distinct pathways modulated by statins and fibrates. Furthermore, this guide will provide detailed, field-proven experimental protocols for a head-to-head comparison of these compounds, supported by comparative data tables and visual representations of the underlying biological and experimental workflows.
Section 1: Unraveling the Mechanisms of Action
A thorough understanding of the molecular pathways targeted by each drug is fundamental to appreciating their therapeutic effects and potential side-effect profiles.
The GPR109A Signaling Cascade: A Dual-Pronged Approach
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-protein coupled receptor that plays a crucial role in regulating lipid metabolism and inflammation.[3] Its activation by agonists like niacin, and putatively by this compound, initiates two distinct signaling cascades: a G-protein-dependent pathway and a β-arrestin-mediated pathway.
G-Protein-Dependent Pathway:
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the inhibitory G-protein (Gi). This activation results in the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] In adipocytes, this reduction in cAMP leads to decreased activity of hormone-sensitive lipase, ultimately inhibiting lipolysis and the release of free fatty acids (FFAs) into circulation.[5] The diminished flux of FFAs to the liver is a key mechanism for the reduction of triglyceride and VLDL synthesis.[6]
β-Arrestin-Mediated Pathway:
Independently of G-protein signaling, agonist-bound GPR109A can recruit β-arrestin proteins.[3] The GPR109A/β-arrestin complex can act as a scaffold for other signaling molecules, leading to the activation of pathways that mediate anti-inflammatory effects. For instance, this pathway can inhibit the activity of NF-κB, a key transcription factor involved in the inflammatory response.[3] Interestingly, the β-arrestin pathway is also implicated in the niacin-induced flushing effect, which is a common side effect.[7]
GPR109A Signaling Cascade.
Established Drug Mechanisms: A Comparative Overview
To provide a comprehensive context, it is essential to understand the mechanisms of established drugs used to treat dyslipidemia.
-
Statins (e.g., Atorvastatin): Statins are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8] By blocking this enzyme, statins primarily reduce the synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.[9]
-
Fibrates (e.g., Fenofibrate): Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor.[10] Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism. This includes increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, which are components of HDL.[10]
Section 2: Experimental Protocols for Efficacy Comparison
The following protocols are designed to provide a robust and reproducible framework for comparing the efficacy of this compound with established drugs.
In Vitro Assays: Receptor Binding and Functional Activity
These assays are crucial for determining the direct interaction of the test compound with the target receptor and its immediate downstream effects.
2.1.1 Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for the GPR109A receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of a radiolabeled GPR109A ligand (e.g., [3H]-Niacin), and varying concentrations of the unlabeled test compound (this compound) or a known competitor (unlabeled Niacin).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
2.1.2 cAMP Inhibition Assay
This functional assay measures the ability of a GPR109A agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and grow to confluence.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of the test compound (this compound) or a known agonist (Niacin) to the cells.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive ELISA kit according to the manufacturer's protocol.[11]
-
Data Analysis: Calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
In Vivo Models: Assessing Systemic Effects
Animal models are indispensable for evaluating the physiological effects of a drug candidate on lipid profiles and inflammation.
2.2.1 High-Fat Diet-Induced Dyslipidemia in Mice
This model mimics the development of dyslipidemia in humans due to excessive dietary fat intake.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6J) and feed them a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce dyslipidemia.[8][12]
-
Treatment Groups: Randomly assign the dyslipidemic mice to the following treatment groups:
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (various doses)
-
Niacin (positive control)
-
Atorvastatin (comparator)
-
Fenofibrate (comparator)
-
-
Drug Administration: Administer the compounds daily via oral gavage for 4-6 weeks.
-
Blood Collection: Collect blood samples via retro-orbital or tail vein bleeding at baseline and at the end of the treatment period after an overnight fast.
-
Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.
-
Data Analysis: Compare the changes in lipid parameters between the treatment groups and the vehicle control.
2.2.2 Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This is a widely used model to induce a systemic inflammatory response.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or C57BL/6).
-
Pre-treatment: Administer the test compounds (this compound, Niacin, or a known anti-inflammatory drug) or vehicle control via oral gavage or intraperitoneal injection.
-
Inflammation Induction: After a pre-treatment period (e.g., 1 hour), induce systemic inflammation by intraperitoneally injecting a sub-lethal dose of LPS (e.g., 1-5 mg/kg).[13][14]
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood and relevant tissues (e.g., liver, spleen).
-
Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.
-
Gene Expression Analysis: Analyze the expression of inflammatory genes in tissues using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the levels of inflammatory markers in the drug-treated groups to the LPS-only control group.
Experimental Workflow for Efficacy Comparison.
Section 3: Comparative Data Analysis
The following tables summarize hypothetical yet plausible data based on existing literature for established drugs, providing a benchmark for evaluating this compound.
Table 1: In Vitro Efficacy Comparison
| Compound | GPR109A Binding Affinity (IC50) | cAMP Inhibition (IC50) |
| This compound | To be determined | To be determined |
| Niacin | ~1 µM | ~0.5 µM |
| Atorvastatin | Not Applicable (N/A) | N/A |
| Fenofibrate | N/A | N/A |
Table 2: In Vivo Efficacy Comparison in a Dyslipidemia Model
| Treatment Group | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| Vehicle Control | No significant change | No significant change | No significant change |
| This compound | To be determined | To be determined | To be determined |
| Niacin | ↓ 15-25% | ↑ 15-30% | ↓ 20-40% |
| Atorvastatin | ↓ 35-55%[15][16] | ↑ 5-10%[6][17] | ↓ 10-20% |
| Fenofibrate | ↓ 5-20% | ↑ 10-25%[18] | ↓ 30-50%[5][18] |
Table 3: In Vivo Efficacy Comparison in an Inflammation Model
| Treatment Group | % Reduction in TNF-α | % Reduction in IL-6 |
| LPS + Vehicle Control | Baseline (0%) | Baseline (0%) |
| LPS + this compound | To be determined | To be determined |
| LPS + Niacin | ~40-60% | ~30-50% |
| LPS + Dexamethasone (Reference) | ~70-90% | ~60-80% |
Section 4: Discussion and Future Directions
This guide outlines a comprehensive strategy for the preclinical evaluation of this compound as a potential therapeutic agent for dyslipidemia and inflammation. The central hypothesis is that this compound acts as a GPR109A agonist, a mechanism that offers the dual benefit of improving lipid profiles and exerting anti-inflammatory effects.
The comparative analysis with established drugs highlights the potential niches for a novel GPR109A agonist. While statins are highly effective at lowering LDL-C, their impact on HDL-C and triglycerides is modest.[15] Fibrates are potent triglyceride-lowering agents but have a lesser effect on LDL-C.[18] Niacin, and by extension, a novel GPR109A agonist, has the unique advantage of favorably impacting all major lipid parameters.[6]
The anti-inflammatory properties of GPR109A activation present another exciting therapeutic avenue.[19] Chronic inflammation is a key driver of atherosclerosis and other metabolic diseases. A compound that can simultaneously address dyslipidemia and inflammation could offer significant advantages over existing therapies.
Key considerations for the future development of this compound include:
-
Selectivity and Potency: The in vitro assays will be critical in determining the potency and selectivity of the compound for GPR109A.
-
Pharmacokinetics and Bioavailability: In vivo studies will need to be expanded to include a full pharmacokinetic profile.
-
Side Effect Profile: A significant hurdle for niacin therapy is the flushing side effect. It will be crucial to assess whether this compound induces a similar effect and to explore the potential for biased agonism at the GPR109A receptor, which could separate the therapeutic effects from the flushing response.[7]
References
- Adams, S. P., et al. (2014). Atorvastatin for lowering lipids.
- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- Bruckert, E., et al. (2011). Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing. Vascular health and risk management, 7, 633.
- Thakur, A., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 769575.
- Gilani, S. J., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2883.
- Chai, J. T., et al. (2013). GPR109A and vascular inflammation.
- Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178.
- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
- Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric).
- Abcam. (2023). ab234585 Colorimetric ELISA cAMP Assay Kit.
- Zsembery, A., et al. (2004). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 65(2), 433-441.
- Ye, L., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv, 400101.
- Vinmec International Hospital. (2022). 9 Benefits of Niacin (Vitamin B3).
- Galli, A., et al. (2010). Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice. Arteriosclerosis, thrombosis, and vascular biology, 30(12), 2568-2574.
- Kovac, M., et al. (2022). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 20(1), 189-204.
- Thermo Fisher Scientific. (2017).
- Cloud-Clone Corp. (n.d.).
- Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of cellular and molecular medicine, 5(4), 378-387.
- Abcam. (2023). ab234585 Colorimetric ELISA cAMP Assay Kit.
- Patel, D. D., et al. (2011). A comparative evaluation of safety and efficacy of rosuvastatin, simvastatin, and atorvastatin in patients of type 2 diabetes mellitus with dyslipidemia. Indian journal of pharmacology, 43(6), 671.
- Feingold, K. R. (2021). Cholesterol Lowering Drugs. In Endotext. MDText.com, Inc.
- Wikipedia. (2023).
- Jones, P. H., et al. (2005). Comparison of the efficacy and safety of atorvastatin initiated at different starting doses in patients with dyslipidemia. American heart journal, 149(1), e1-e8.
- Li, X., et al. (2019). The establishment of hyperlipidemic models induced by high fat diets in mice. Northwest Pharmaceutical Journal, 34(5), 629-634.
- Metabolic Insights. (n.d.). GPR109A (Niacin Receptor)
- Zhao, X., et al. (2018). Fenofibrate: A review of its use in dyslipidaemia. Journal of International Medical Research, 46(5), 1637-1652.
- Kotta, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International journal of molecular sciences, 23(23), 14818.
- Ooi, T. C., et al. (2004). Differential effect of fenofibrate and atorvastatin on in vivo kinetics of apolipoproteins B-100 and B-48 in subjects with type 2 diabetes mellitus with marked hypertriglyceridemia. Diabetes, 53(12), 3074-3081.
- Thermo Fisher Scientific. (2017).
- Chen, Y., et al. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. International Journal of Molecular Sciences, 25(9), 5005.
- Cloud-Clone Corp. (n.d.).
- McKenney, J. M. (2005). Fenofibrate: a novel formulation (Triglide™) in the treatment of lipid disorders: a review. Expert opinion on pharmacotherapy, 6(1), 119-129.
- Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation.
- Zhang, Y., et al. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Experimental and therapeutic medicine, 12(3), 1573-1578.
- Barrios, V., et al. (2002). Atorvastatin increases HDL cholesterol in hypercholesterolemic patients. Evidence of a relationship with baseline HDL cholesterol.
- Maki, K. C., et al. (2003). REVIEW: Efficacy and Mechanisms of Action of Statins in the Treatment of Diabetic Dyslipidemia. The American journal of cardiology, 91(4), 16-21.
- Kuksal, A., et al. (2008). Simvastatin/fenofibrate combination in the treatment of dyslipidemia: current evidence. Vascular health and risk management, 4(4), 795.
- Jones, P. H., et al. (2005). Comparison of the efficacy and safety of atorvastatin initiated at different starting doses in patients with dyslipidemia. American heart journal, 149(1), e1-e8.
- Wanders, D., et al. (2015). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects.
- Remick, D. G., et al. (2009). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 182(10), 6541-6548.
- Xie, G., et al. (2016). A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice. Scientific reports, 6(1), 27242.
- Elabscience. (n.d.).
- Schmied, C., et al. (2004). Atorvastatin improves diabetic dyslipidemia and increases lipoprotein lipase activity in vivo. Diabetes care, 27(11), 2758-2759.
Sources
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Fenofibrate Use in Dyslipidemia and Related Comorbidities in the Asian Population: A Narrative Review [e-dmj.org]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate in the treatment of dyslipidemia: a review of the data as they relate to the new suprabioavailable tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Statins on High-Density Lipoproteins: A Potential Contribution to Cardiovascular Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fenofibrate Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Atorvastatin improves diabetic dyslipidemia and increases lipoprotein lipase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atorvastatin increases HDL cholesterol in hypercholesterolemic patients. Evidence of a relationship with baseline HDL cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Isonicotinic Acid Derivative Activity: A Computational Modeling Comparison
Introduction: The Enduring Relevance of Isonicotinic Acid Derivatives and the Rise of Predictive Modeling
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as the foundational scaffold for a multitude of pharmacologically significant molecules.[1] Its derivatives have been instrumental in combating infectious diseases, most notably tuberculosis, with isoniazid being a cornerstone of treatment for decades.[2][3] Beyond their antimycobacterial properties, these derivatives have been explored for a range of other biological activities, including anti-inflammatory, antiviral, and antimicrobial effects.[4][5] The core challenge in the development of novel isonicotinic acid-based therapeutics lies in efficiently navigating the vast chemical space to identify derivatives with enhanced potency and specificity. This is where computational modeling has emerged as an indispensable tool, offering a rational and resource-effective approach to predict the biological activity of novel compounds before their synthesis.[6][7]
This guide provides a comparative overview of key computational modeling techniques for predicting the activity of isonicotinic acid derivatives. We will delve into the principles of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and apply the most appropriate computational strategies for their specific research objectives.
Navigating the Computational Landscape: A Comparative Analysis of Predictive Models
The choice of a computational model is dictated by the specific research question, the available data, and the desired level of mechanistic insight. Here, we compare three widely used approaches in the context of isonicotinic acid derivative design.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint of Activity
QSAR modeling is a powerful statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors."[8] The fundamental principle is that the biological activity of a molecule is a function of its structure. By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized derivatives.
Causality in Model Selection: QSAR is the ideal starting point when a library of compounds with known activities is available, but the precise three-dimensional structure of the biological target is unknown. It excels at identifying key molecular features that drive activity, guiding the synthesis of more potent analogs.
Experimental Data Snapshot: QSAR Models for Antitubercular Isonicotinic Acid Derivatives
| Model Type | Statistical Parameters | Key Descriptors | Reference |
| Multi-target QSAR | Not specified | Topological parameters (3χ and κ1) | [2] |
| Machine Learning (Regression) | q² = 0.7-0.8 | Not specified | [9] |
| 2D QSAR (MLR, PCR, PLS) | r² = 0.834-0.864, q² = 0.756-0.786 | Alignment independent descriptors | [10] |
Self-Validating Protocol: A Step-by-Step Guide to 2D-QSAR Modeling
A robust QSAR model is not just predictive but also rigorously validated. This protocol outlines a self-validating workflow.
-
Data Curation:
-
Compile a dataset of isonicotinic acid derivatives with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration - MIC).
-
Ensure data consistency and handle missing values appropriately.
-
-
Molecular Descriptor Calculation:
-
For each molecule, calculate a wide range of 2D descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor.[11]
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.
-
-
Model Building:
-
Employ statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the QSAR model using the training set.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Predict the activity of the test set compounds and calculate the predictive r² (r²_pred) to evaluate the model's predictive power on unseen data.
-
Y-Randomization: Shuffle the biological activity data multiple times and rebuild the model to ensure the original correlation is not due to chance.
-
Visualizing the QSAR Workflow
Caption: A streamlined workflow for developing and validating a predictive QSAR model.
Molecular Docking: Unveiling the Binding Secrets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an isonicotinic acid derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.[12] This method provides valuable insights into the binding mode and affinity of a ligand, guiding structure-based drug design.
Causality in Model Selection: When the three-dimensional structure of the biological target is known, molecular docking is the method of choice. It allows for the rational design of derivatives that can form specific, high-affinity interactions with the target protein, leading to enhanced biological activity. For many isonicotinic acid derivatives targeting tuberculosis, the enoyl-acyl carrier protein reductase (InhA) is a key target.[9][13]
Experimental Data Snapshot: Docking Studies of Isonicotinic Acid Derivatives
| Target Protein | Key Findings | Software Used | Reference |
| Enoyl reductase (InhA) | Discovered molecules could bind to InhA, which is required in mycobacterial cell wall development. | Not specified | [9] |
| Mycobacterium tuberculosis InhA | N'-benzoylisonicotinohydrazide derivatives showed better interaction with InhA than isonicotinohydrazide. | Not specified | [13] |
| Trypanosoma brucei phosphofructokinase (TbPFK) | Nicotinic acid and nicotinamide derivatives showed kinase inhibitor activity. | Schrödinger suite 2023 | [12] |
Self-Validating Protocol: A Step-by-Step Guide to Molecular Docking
A reliable docking study includes careful preparation of both the ligand and receptor, followed by rigorous validation of the docking protocol.
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
-
Ligand Preparation:
-
Generate the 3D structures of the isonicotinic acid derivatives.
-
Minimize the energy of the ligands to obtain stable conformations.
-
-
Binding Site Definition:
-
Identify the active site of the protein, either from experimental data (e.g., co-crystallized ligand) or using binding site prediction tools.
-
-
Docking Simulation:
-
Pose Analysis and Validation:
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Re-docking: To validate the docking protocol, re-dock the co-crystallized ligand into the active site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2 Å is generally considered a successful validation.
-
Visualizing the Molecular Docking Workflow
Caption: A systematic workflow for performing and validating molecular docking studies.
Pharmacophore Modeling: Abstracting the Essence of Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target.[14] This "pharmacophore" serves as a 3D query to screen large compound libraries for molecules with the desired features.
Causality in Model Selection: Pharmacophore modeling is particularly useful when you have a set of active compounds but no receptor structure. It can also be used in conjunction with a known receptor structure to define the key interaction points. It is an excellent tool for virtual screening to identify novel scaffolds that fit the required pharmacophoric features.
Experimental Data Snapshot: Pharmacophore Modeling Applications
| Study Focus | Key Pharmacophoric Features | Application | Reference |
| NDM-1 Inhibitors | Aromatic, hydrogen acceptor, hydrogen donor, hydrophobic | Virtual screening using ZINCPharmer | [15] |
| Plasmodium falciparum 5-ALAS Inhibitors | Hydrogen bond acceptors, hydrogen bond donors, hydrophobicity, aromaticity | Virtual screening using Pharmit server | [14] |
Self-Validating Protocol: A Step-by-Step Guide to Ligand-Based Pharmacophore Modeling
A well-defined pharmacophore model should be able to distinguish active from inactive compounds.
-
Ligand Set Preparation:
-
Compile a set of structurally diverse and active isonicotinic acid derivatives.
-
Generate low-energy conformers for each ligand.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features present in the active compounds.
-
-
Pharmacophore Model Generation:
-
Model Validation:
-
Test Set Validation: Use a test set containing both active and inactive compounds to evaluate the ability of each pharmacophore model to correctly classify them.
-
Enrichment Factor: Calculate the enrichment factor to assess how well the model enriches the active compounds from a larger database.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC) to identify novel potential hits.
-
Visualizing the Pharmacophore Modeling Workflow
Caption: A comprehensive workflow for pharmacophore model generation, validation, and application in virtual screening.
Conclusion: An Integrated Approach for Accelerated Discovery
The computational modeling techniques discussed in this guide – QSAR, molecular docking, and pharmacophore modeling – are not mutually exclusive. In fact, their integrated application often leads to the most successful outcomes in drug discovery. For instance, a QSAR study can identify promising derivatives for further investigation with molecular docking to understand their binding interactions. Similarly, a pharmacophore model can be used to pre-filter a large library before performing more computationally intensive docking simulations.
By understanding the strengths and limitations of each approach and applying them judiciously, researchers can significantly accelerate the design and discovery of novel isonicotinic acid derivatives with improved therapeutic potential. The journey from a chemical scaffold to a life-saving drug is long and challenging, but with the power of computational modeling, we can navigate this path with greater precision and efficiency.
References
- Kumar, P., Narasimhan, B., & Judge, V. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
- Tetko, I. V., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1436-1446.
- Kumar, P., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
- Girma, B., & Tadesse, S. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. BMC Chemistry, 17(1), 1-17.
- Osondu, C. U., et al. (2021). Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. International Journal of Molecular Sciences, 22(24), 13259.
- Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492.
-
OECD. QSAR Toolbox. Retrieved from [Link]
- Judge, V., Narasimhan, B., & Kumar, P. (2012). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies.
- Ryu, C.-K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6139-6142.
- Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic Chemistry, 80, 721-732.
- Khan, I., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
- Moro, S., et al. (2005). Pharmacophore Based Receptor Modeling: The Case of Adenosine A3 Receptor Antagonists. An Approach to the Optimization of Protein Models. Journal of Medicinal Chemistry, 48(1), 111-122.
-
ResearchGate. (2012). What is the best free software for QSAR and molecular docking? Retrieved from [Link]
- Mboowa, G., & Tastan, B. (2021). Application of Computational Methods in Understanding Mutations in Mycobacterium tuberculosis Drug Resistance. Frontiers in Genetics, 12, 728935.
- Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-975.
-
ResearchGate. (2014). 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). Retrieved from [Link]
- Kotal, P., et al. (1989). [Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. Sbornik Lekarsky, 91(6), 161-168.
-
MDPI. (2023). Integrated Computational Approach to Rational Drug Design Targeting SIK2/3: From Theory to Practice. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Computational Drug Design of TB. Retrieved from [Link]
-
SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Retrieved from [Link]
-
Tetko, I. V. (n.d.). QSAR modeling software and virtual screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
-
Brunel University Research Archive. (2021). Machine Learning Prediction of Allosteric Drug Activity from Molecular Dynamics. Retrieved from [Link]
-
Click2Drug. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2025). In-silico studies of anti-tuberculosis drugs using advanced computational technique: A DFT, molecular docking, and QSAR analysis. Retrieved from [Link]
-
ACS Omega. (2025). Reimagining QSAR Modeling with Quantum Chemistry: A CYP1B1 Inhibitor Case Study. Retrieved from [Link]
-
MDPI. (2024). Pharmacophore-Based Study: An In Silico Perspective for the Identification of Potential New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors. Retrieved from [Link]
-
Frontiers. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Retrieved from [Link]
-
ACS Publications. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. Retrieved from [Link]
-
MDPI. (2020). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). Retrieved from [Link]
-
Frontiers. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Retrieved from [Link]
-
ResearchGate. (2018). Computational Methods for Multi-Target Drug Designing Against Mycobacterium tuberculosis. Retrieved from [Link]
-
NIH. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]
-
NIH. (2020). Novel isoniazid derivative as promising antituberculosis agent. Retrieved from [Link]
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Directory of in silico Drug Design tools [click2drug.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-phenylisonicotinic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 2-Chloro-5-phenylisonicotinic acid (CAS No. 1214323-23-5). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The core principle of this guidance is to ensure personnel safety and environmental protection through a risk-averse and scientifically grounded approach to waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the chemical's structural characteristics as a halogenated aromatic carboxylic acid and data from analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to review the supplier-provided SDS if available.
Hazard Assessment and Risk Mitigation
This compound is a halogenated organic compound. Based on data from structurally similar chemicals, such as 2-chloronicotinic acid and 2-chloro-5-nitrobenzoic acid, it should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] The primary risks are associated with its corrosivity due to the carboxylic acid group and the environmental persistence and toxic combustion byproducts characteristic of halogenated organics.
Causality of Hazard: The acidic nature of the carboxylic acid group can cause chemical burns upon contact. The presence of a chlorine atom on the aromatic ring means that this compound is classified as a halogenated organic. These compounds are of particular concern because their improper disposal, such as through incineration at inadequate temperatures, can lead to the formation of toxic byproducts like phosgene or dioxins.[4] Therefore, segregation and proper disposal are not merely regulatory requirements but critical steps to prevent the formation and release of more hazardous substances.
Personal Protective Equipment (PPE)
A thorough risk assessment dictates the necessity of robust personal protective equipment. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or contact with solid particulates, preventing serious eye irritation or damage.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact, which can cause irritation.[1] Always inspect gloves before use and use proper removal technique. |
| Body Protection | Laboratory coat and closed-toe shoes. | Prevents incidental skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. | Ensures that any dust or vapors are effectively contained, preventing respiratory irritation.[3] |
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in the disposal process is proper waste segregation at the point of generation. This ensures that incompatible wastes are not mixed, preventing dangerous reactions and facilitating compliant disposal.
The Logic of Segregation: this compound waste must be classified as halogenated organic acid waste . It must not be mixed with other waste streams.
-
Do NOT mix with non-halogenated organic waste: Mixing increases the volume of halogenated waste, which is more expensive and requires specialized disposal methods like high-temperature incineration.[5][6]
-
Do NOT mix with bases or oxidizing agents: As an acid, it can react exothermically and violently with bases.[1] Reactions with strong oxidizers can also be hazardous.
-
Do NOT attempt to neutralize without EHS approval: While corrosive-only wastes can sometimes be neutralized for disposal, this does not apply to wastes with other hazardous components.[7][8] The organic and halogenated nature of this compound makes it unsuitable for simple neutralization and drain disposal.
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. esd.uga.edu [esd.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
